molecular formula C7H4FNOS B081689 5-Fluorobenzo[d]oxazole-2-thiol CAS No. 13451-78-0

5-Fluorobenzo[d]oxazole-2-thiol

Cat. No.: B081689
CAS No.: 13451-78-0
M. Wt: 169.18 g/mol
InChI Key: UVHVJSJZCPFGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[d]oxazole-2-thiol is a useful research compound. Its molecular formula is C7H4FNOS and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHVJSJZCPFGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444957
Record name 5-Fluoro-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13451-78-0
Record name 5-Fluoro-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorobenzoxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluorobenzo[d]oxazole-2-thiol, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2][3] This document outlines its key characteristics, experimental protocols for its synthesis, and its role as a crucial building block in the development of novel therapeutic agents.

Core Physicochemical Data

This compound, with the CAS number 13451-78-0, is a fluorinated benzoxazole derivative.[4][5] The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a compound of interest in drug design.[2] The thiol group contributes to its reactivity and allows it to form stable complexes with metal ions.[1][2]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H4FNOS[4][5][6][7]
Molecular Weight 169.18 g/mol [4][5]
Melting Point 236-242 °C[1]
238-240 °C[4][5][8]
Boiling Point (Predicted) 238.8 ± 42.0 °C[4]
pKa (Predicted) 10.10 ± 0.20[4]
Appearance White crystals, Off-white to pink powder, Off-white powder, Pale yellow to off-white crystalline[1][2][4][5]
Purity >97%[5]
Storage Conditions 0-8 °C, 2-8°C[1][4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base.[4]

Materials:

  • 2-Amino-4-fluorophenol

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure: [4]

  • A mixture of 2-Amino-4-fluorophenol (10 g, 78.8 mmol), carbon disulfide (35 mL), and potassium hydroxide (5.3 g, 94.6 mmol) in ethanol (200 mL) is prepared.

  • The reaction mixture is heated to reflux and maintained overnight.

  • Upon completion, the mixture is concentrated to dryness.

  • The residue is diluted with water and neutralized with a 1 M hydrochloric acid solution.

  • The aqueous solution is then extracted multiple times with ethyl acetate.

  • The combined organic phases are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under vacuum to yield the final product, this compound.

Product Identification: The identity and purity of the synthesized compound can be confirmed using the following analytical techniques:

  • ¹H NMR (300MHz, DMSO-d6): δ 7.51 (ddd, J=8.8, 4.2, 0.6Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (brs, 1H).[4]

  • LC-MS (m/z): 170.2.[4]

Visualized Experimental Workflow and Synthetic Applications

To further elucidate the practical applications of this compound, the following diagrams illustrate the experimental workflow for its synthesis and its role as a synthetic intermediate in drug discovery.

G Synthesis Workflow of this compound A Start: Reactants 2-Amino-4-fluorophenol Carbon Disulfide Potassium Hydroxide Ethanol B Reaction Reflux Overnight A->B Mixing C Work-up Concentration Dilution with Water Neutralization with HCl B->C D Extraction with Ethyl Acetate C->D E Purification Washing with Brine Drying over Na2SO4 Concentration D->E F Product This compound E->F

Caption: Synthesis Workflow of this compound.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][5] Its thiol group can be readily modified, for instance, through nucleophilic substitution, to introduce various functionalities, leading to the development of novel drug candidates.[5]

G Role as a Synthetic Intermediate in Drug Discovery A This compound (Building Block) B Chemical Modification (e.g., Nucleophilic Substitution, Coupling Reactions) A->B C Novel Derivatives B->C D Antiglioma Agents C->D E Anti-tuberculosis Prodrugs C->E F Other Therapeutic Agents C->F

Caption: Role as a Synthetic Intermediate in Drug Discovery.

Biological Significance and Potential Applications

While specific signaling pathways for this compound are not yet fully elucidated, its derivatives have shown significant biological activity. For instance, it has been used to synthesize prodrugs targeting Mycobacterium tuberculosis and potential antiglioma agents.[5] The broader class of benzo[d]oxazole derivatives has been investigated for neuroprotective effects, potentially through the Akt/GSK-3β/NF-κB signaling pathway.[9] The thiol group is crucial for its bioactivity, enabling interactions with biological targets.[5] The benzoxazole scaffold itself is a key component in a variety of pharmacologically active substances.[9][10]

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic protocols. Its utility as a versatile intermediate in the synthesis of biologically active molecules makes it a valuable tool for researchers in drug discovery and medicinal chemistry. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic opportunities.

References

An In-depth Technical Guide to 5-Fluorobenzo[d]oxazole-2-thiol: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluorobenzo[d]oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents.

Core Molecular and Physical Properties

This compound, with the CAS number 13451-78-0, is a fluorinated benzoxazole derivative.[1][2] The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive scaffold for drug design.[3] The thiol group imparts reactivity, allowing for various chemical modifications and participation in nucleophilic substitution and redox reactions.[3] The compound typically appears as a pale yellow to off-white crystalline solid.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₄FNOS[2][4]
Molecular Weight 169.18 g/mol [2][4]
CAS Number 13451-78-0[2][4]
Melting Point 238-240 °C[4]
Boiling Point (Predicted) 238.8 ± 42.0 °C[4]
Density (Predicted) 1.51 ± 0.1 g/cm³[4]
Purity Typically >97%[1][2]

Synonyms: 5-Fluoro-2(3H)-benzoxazolethiene, 5-Fluorobenzoxazole-2-thiol, 5-Fluoro-1,3-benzoxazole-2(3H)-thione, 2-Mercapto-5-fluorobenzoxazole.[1][3]

Synthesis and Characterization

The synthesis and characterization of this compound are crucial steps for its application in research and development. Below are detailed protocols for its synthesis and the common methods for its characterization.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 2-Amino-4-fluorophenol with carbon disulfide.[4]

Materials:

  • 2-Amino-4-fluorophenol (10 g, 78.8 mmol)

  • Carbon disulfide (35 mL)

  • Potassium hydroxide (5.3 g, 94.6 mmol)

  • Ethanol (200 mL)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-Amino-4-fluorophenol, carbon disulfide, and potassium hydroxide in ethanol is heated to reflux overnight.[4]

  • Upon completion, the reaction mixture is concentrated to dryness.[4]

  • The residue is diluted with water and neutralized with a 1 M hydrochloric acid solution.[4]

  • The aqueous solution is then extracted multiple times with ethyl acetate.[4]

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the final product, this compound.[4]

A diagrammatic representation of this synthesis workflow is provided below.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product A 2-Amino-4-fluorophenol P1 Reflux Overnight A->P1 B Carbon Disulfide B->P1 C Potassium Hydroxide C->P1 D Ethanol (Solvent) D->P1 P2 Concentrate to Dryness P1->P2 P3 Dilute with Water & Neutralize with HCl P2->P3 P4 Extract with Ethyl Acetate P3->P4 P5 Wash with Brine, Dry, & Concentrate P4->P5 Z This compound P5->Z

Diagram 1: Synthesis workflow for this compound.
Experimental Protocols: Characterization

The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure of the molecule. For this compound, the proton NMR spectrum in DMSO-d₆ shows characteristic peaks, for instance, a multiplet around 7.04-7.15 ppm and a doublet of doublets of doublets at approximately 7.51 ppm.[4]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight of the compound. The expected m/z value for the molecular ion [M+H]⁺ is approximately 170.2.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H, C=S, and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the synthesized compound.[5]

Applications in Drug Discovery and Material Science

This compound serves as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities and material properties.

Pharmaceutical and Medicinal Chemistry Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.

  • Anticancer Agents: Derivatives of benzoxazole-2-thiol have been investigated as potential anticancer agents.[1] For instance, novel 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6] Inhibition of the VEGFR-2 signaling pathway can suppress tumor growth and metastasis.[6]

The logical relationship for the role of this compound derivatives in cancer therapy via VEGFR-2 inhibition is depicted below.

G A This compound (Building Block) B Synthesis of Benzoxazole Derivatives A->B C VEGFR-2 Inhibitor B->C E Inhibition of VEGFR-2 Autophosphorylation C->E D VEGF Binding to VEGFR-2 D->E inhibited by F Blockage of Downstream Signaling Pathways (e.g., MAPK, PI3K-Akt) E->F G Reduced Tumor Angiogenesis F->G H Suppression of Tumor Growth and Metastasis G->H

Diagram 2: Role of derivatives in VEGFR-2 signaling pathway inhibition.
  • Antimycobacterial Agents: this compound has been used in the development of prodrugs against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] These prodrugs have demonstrated significant potency, highlighting the potential of this chemical scaffold in combating infectious diseases.[1]

  • Antiglioma Agents: The coupling of this compound with phenylhydrazide derivatives has shown promise for the development of antiglioma agents.[1]

Material Science Applications

Beyond its pharmaceutical applications, this compound is also explored in material science. It serves as a precursor for the synthesis of functionalized polymers and coatings, where its unique chemical structure can impart enhanced properties such as improved thermal stability and electrical conductivity.[7]

Other Applications
  • Fluorescent Probes: The benzoxazole core is known for its fluorescent properties. Derivatives of this compound can be developed as fluorescent probes for biological imaging, enabling the visualization of cellular processes.[3][8]

  • Analytical Chemistry: The thiol group can form stable complexes with metal ions, making this compound and its derivatives useful as reagents in analytical techniques for the detection and quantification of metal ions.[7]

References

Synthesis Pathway for 5-Fluorobenzo[d]oxazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol, a valuable heterocyclic compound in medicinal chemistry and materials science.[1][2] The presence of a fluorine atom can enhance lipophilicity and metabolic stability, making it a significant building block in the development of novel therapeutic agents and functionalized materials.[1][2] This document provides a comprehensive overview of the synthesis pathway, a detailed experimental protocol, and a summary of the quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a one-pot cyclization reaction. The pathway commences with the commercially available starting material, 2-Amino-4-fluorophenol. This precursor undergoes a condensation reaction with carbon disulfide in the presence of a base, potassium hydroxide, and ethanol as the solvent. The reaction mixture is heated to reflux, leading to the formation of the target molecule.

The reaction mechanism involves the initial formation of a dithiocarbamate intermediate from the reaction of the amino group of 2-amino-4-fluorophenol with carbon disulfide in the basic medium. Subsequent intramolecular cyclization with the elimination of water results in the formation of the benzoxazole ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material2-Amino-4-fluorophenol[3]
ReagentsCarbon disulfide, Potassium hydroxide[3]
SolventEthanol[3]
Reaction TimeOvernight[3]
Reaction TemperatureReflux[3]
Yield 70% [3]
Molecular FormulaC₇H₄FNOS[3]
Molecular Weight169.18 g/mol [3]
¹H NMR (300MHz, DMSO-d6)δ 7.51 (ddd, J=8.8, 4.2, 0.6Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (brs, 1H)[3]
LC-MS (m/z)170.2[3]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3]

Materials:

  • 2-Amino-4-fluorophenol (10 g, 78.8 mmol)

  • Carbon disulfide (35 mL)

  • Potassium hydroxide (5.3 g, 94.6 mmol)

  • Ethanol (200 mL)

  • 1 M Hydrochloric acid solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-fluorophenol (10 g, 78.8 mmol), ethanol (200 mL), potassium hydroxide (5.3 g, 94.6 mmol), and carbon disulfide (35 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature overnight.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Dilute the residue with water.

    • Neutralize the solution with 1 M hydrochloric acid.

    • Extract the aqueous solution several times with ethyl acetate.

  • Purification:

    • Combine the organic phases and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under vacuum to obtain the crude product.

  • Product Characterization: The resulting product, this compound, is obtained in a 70% yield (9.3 g).[3] The product can be further identified and characterized by ¹H NMR and LC-MS analysis.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Workflow A 2-Amino-4-fluorophenol (Starting Material) C Reaction Mixture A->C B Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) Ethanol (Solvent) B->C D Reflux Overnight C->D E Workup (Concentration, Dilution, Neutralization, Extraction) D->E F Purification (Washing, Drying, Concentration) E->F G This compound (Final Product) F->G

Caption: Synthesis workflow for this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-Fluorobenzo[d]oxazole-2-thiol. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential biological applications.[1][2] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the thiol group offers a reactive handle for further chemical modifications.[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzoxazole core.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.51ddd8.8, 4.2, 0.6Ar-H
7.15-7.04m-Ar-H (2H)
3.31br s-SH
Solvent: DMSO-d₆, Frequency: 300 MHz[4]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
165-175C=S (Thione)
155-165 (d)C-F
140-150C-O
130-140Quaternary Ar-C
110-125 (d)Ar-C
100-115 (d)Ar-C
Infrared (IR) Spectroscopy

Note: Specific experimental IR data for this compound has not been detailed in the available literature. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3100-3000Ar C-H Stretch
2600-2550S-H Stretch (Thiol)
~1650C=S Stretch (Thione)
~1600, ~1480C=C Stretch (Aromatic)
1250-1200C-O Stretch
1100-1000C-F Stretch
Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight of the compound.

m/z ValueInterpretation
170.2[M+H]⁺
Method: LC-MS[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[4]
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-Amino-4-fluorophenol (10 g, 78.8 mmol), ethanol (200 mL), potassium hydroxide (5.3 g, 94.6 mmol), and carbon disulfide (35 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dilute the residue with water and neutralize with 1 M hydrochloric acid solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under vacuum to yield this compound as a solid.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) NMR spectrometer.

    • Use the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).

Workflow and Logical Relationships

The following diagram illustrates the synthesis and subsequent analytical workflow for this compound.

G Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output start 2-Amino-4-fluorophenol + CS2, KOH, EtOH reflux Reflux Overnight start->reflux Reaction workup Work-up (Neutralization, Extraction) reflux->workup Purification product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data ¹H and ¹³C Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluorobenzo[d]oxazole-2-thiol, with a focus on its solubility and stability. This information is critical for its application in medicinal chemistry and drug development, particularly for researchers exploring its potential as a therapeutic agent. Due to the limited availability of direct quantitative data for this specific compound, this guide incorporates data from structurally similar analogs to provide valuable estimations.

Core Compound Properties

This compound is a heterocyclic compound featuring a fluorinated benzoxazole core with a thiol group at the 2-position. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug design. The thiol group offers a reactive site for various chemical modifications and can contribute to the molecule's biological activity.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Mercaptobenzoxazole (Analog)5-Chlorobenzo[d]oxazole-2-thiol (Analog)
CAS Number 13451-78-02382-96-922876-19-3
Molecular Formula C₇H₄FNOSC₇H₅NOSC₇H₄ClNOS
Molecular Weight 169.18 g/mol 151.19 g/mol 185.63 g/mol
Melting Point 238-240 °C[1]192-195 °CNot Available
Appearance Off-white to pink solid[1]Tan powderNot Available
pKa (Predicted) 10.10 ± 0.20[1]Not AvailableNot Available
LogP (Predicted) Not AvailableNot Available2.7699[2]

Solubility Profile

Qualitative Solubility:

Based on the general behavior of related heterocyclic compounds, this compound is expected to exhibit:

  • Poor solubility in water. The parent compound, 2-mercaptobenzoxazole, is described as "slightly soluble" in water.

  • Good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate to good solubility in lower alcohols like ethanol and methanol.

Quantitative Solubility Data for 2-Mercaptobenzothiazole (Structural Analog):

To provide a quantitative estimate, the mole fraction solubility of the structurally related compound 2-mercaptobenzothiazole in various organic solvents is presented in Table 2. This data can serve as a useful proxy for predicting the solubility behavior of this compound.

Table 2: Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole in Various Organic Solvents at Different Temperatures [3]

Temperature (K)Methanoln-Propanoli-Propanoln-Butanoli-ButanolAcetonitrileEthyl AcetateToluene2-ButanoneChloroform1,4-Dioxane
273.150.003550.003990.003180.004650.003980.010180.017830.007640.038920.026780.05263
283.150.005570.006110.004810.007020.005990.014260.025180.011380.052940.038550.07184
293.150.008450.009120.007130.010360.008850.019680.035130.016650.071150.054940.09687
303.150.012610.013340.010370.014940.012830.026890.048380.023960.094890.077650.12891
313.150.018590.019210.014910.021280.018380.036490.065890.033990.125880.108920.16958

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

General Stability Considerations:

  • Hydrolytic Stability: The benzoxazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidative Stability: The thiol group is prone to oxidation, which can lead to the formation of disulfides or other oxidation products.

  • Photostability: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.

  • Thermal Stability: The compound is a solid with a high melting point, suggesting good thermal stability under normal storage conditions.

Forced Degradation Studies:

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical forced degradation study would involve subjecting the compound to the stress conditions outlined in Table 3.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to reflux
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to reflux
Oxidation 3% to 30% H₂O₂, room temperature
Thermal Stress Dry heat (e.g., 60-80 °C)
Photostability Exposure to light (ICH Q1B guidelines)

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible research. The following sections outline generalized procedures for determining solubility and conducting stability studies.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Determine the solubility at each pH and report the results in units such as mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating method is crucial to separate the intact drug from its degradation products.

  • Method Development: Develop a reverse-phase HPLC method with a suitable column, mobile phase, and detector wavelength to achieve good resolution and sensitivity for this compound.

  • Forced Degradation: Subject the compound to the stress conditions outlined in Table 3.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method.

  • Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

G cluster_method_dev Method Development cluster_degradation Forced Degradation cluster_analysis Analysis & Validation Dev Develop RP-HPLC Method Stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Dev->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze Validate Validate Method (ICH Guidelines) Analyze->Validate

Caption: Workflow for Stability-Indicating Method Development.

Potential Signaling Pathway Involvement

Benzoxazole derivatives have garnered significant interest as anticancer agents. Several studies have indicated that these compounds can act as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Inhibition of VEGFR-2 by compounds like this compound could disrupt downstream signaling pathways, leading to an anti-angiogenic effect. The primary signaling cascades initiated by VEGFR-2 activation include the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5][6][7][8][9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

References

The Advent and Ascendance of Fluorinated Benzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the benzoxazole scaffold has given rise to a class of compounds with profound implications for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, and development of fluorinated benzoxazoles. It details the evolution of their synthesis, presents key quantitative data, and elucidates their mechanisms of action through detailed signaling pathway diagrams. This document serves as a comprehensive resource, offering experimental protocols and a historical perspective on this vital class of fluorinated heterocycles.

Introduction: The Dawn of a Privileged Scaffold

The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows for favorable interactions with a wide range of biological targets. The introduction of fluorine, an element with unique and powerful properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—has been a transformative strategy in drug design. The synergistic combination of the benzoxazole core with fluorine atoms has unlocked a vast chemical space, leading to the development of potent therapeutic agents and advanced materials.

The historical trajectory of fluorinated benzoxazoles is not marked by a single, dramatic discovery but rather by a gradual and persistent exploration of fluorination methodologies and an increasing appreciation for the profound impact of fluorine on molecular properties. Early investigations into fluorinated heterocyclic compounds in the mid-20th century laid the groundwork for the eventual synthesis and characterization of these specialized benzoxazoles.

Historical Perspective and Key Milestones

While pinpointing the singular "first" synthesis of a fluorinated benzoxazole is challenging based on currently available literature, the development of synthetic methods for analogous fluorinated benzazoles, such as benzothiazoles, in the mid to late 20th century suggests a parallel timeline for the emergence of their oxygen-containing counterparts. The classical Phillips and Ladenburg syntheses of benzoxazoles, which involve the condensation of o-aminophenols with carboxylic acids or their derivatives, provided a foundational framework that could be adapted for fluorinated precursors.

A significant milestone in the field was the development of methods to synthesize key fluorinated building blocks, such as fluorinated o-aminophenols and fluorinated benzoic acids. The advent of modern fluorinating agents in the latter half of the 20th century further accelerated the exploration of this chemical space.

The true inflection point in the history of fluorinated benzoxazoles arrived with the recognition of their potent biological activities. Researchers discovered that the introduction of fluorine could dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity for therapeutic targets. This realization spurred a wave of research and development, leading to the discovery of fluorinated benzoxazoles with promising applications as anticancer, antimicrobial, and anti-inflammatory agents.

Synthetic Strategies: Crafting the Fluorinated Core

The synthesis of fluorinated benzoxazoles typically involves the cyclocondensation of a fluorinated o-aminophenol with a suitable electrophilic partner. Several classical and modern methods have been employed and adapted for this purpose.

Phillips-Ladenburg Condensation

This is one of the most fundamental and widely used methods for benzoxazole synthesis. It involves the reaction of an o-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester, or anhydride) under dehydrating conditions, often at elevated temperatures or in the presence of a condensing agent like polyphosphoric acid (PPA). For the synthesis of fluorinated benzoxazoles, either the o-aminophenol or the carboxylic acid component, or both, can bear the fluorine substituent.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzoxazole

This protocol is a representative example of the Phillips-Ladenburg condensation adapted for a fluorinated substrate.

Materials:

  • 2-Aminophenol

  • Trifluoroacetic anhydride

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent, trifluoroacetic anhydride (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is added to polyphosphoric acid.

  • The mixture is heated at 150-180 °C for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(trifluoromethyl)benzoxazole.

Synthesis from Aldehydes followed by Oxidation

Another common route involves the initial condensation of an o-aminophenol with an aldehyde to form a Schiff base (benzoxazoline) intermediate. This intermediate is then oxidized to the corresponding benzoxazole. Various oxidizing agents can be employed, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even air under catalytic conditions.

Experimental Protocol: Synthesis of a 2-Aryl-5-fluorobenzoxazole

This protocol illustrates the synthesis via an aldehyde condensation and subsequent oxidation.

Materials:

  • 2-Amino-4-fluorophenol

  • Substituted benzaldehyde

  • Ethanol

  • Oxidizing agent (e.g., DDQ)

  • Dichloromethane

Procedure:

  • A mixture of 2-amino-4-fluorophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated Schiff base intermediate is collected by filtration.

  • The intermediate is dissolved in dichloromethane, and an oxidizing agent such as DDQ (1.2 eq) is added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is filtered to remove the reduced oxidizing agent.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the 2-aryl-5-fluorobenzoxazole.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative fluorinated benzoxazoles, highlighting the impact of fluorination on their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected Fluorinated Benzoxazoles

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)LogP
2-(Trifluoromethyl)benzoxazole
alt textbenzoxazole+structure)
187.1234-362.85
5-Fluoro-2-phenylbenzoxazole
alt text
213.21110-1123.67
2-(4-Fluorophenyl)benzoxazole
alt textbenzoxazole+structure)
213.21102-1043.67
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole
alt text-5-fluorobenzothiazole+structure)
289.32145-1473.98

Table 2: Biological Activity of Selected Fluorinated Benzoxazoles

CompoundTarget/ActivityIC₅₀/MICCell Line/OrganismCitation
Fluorinated Benzoxazole-Oxadiazole HybridAntibacterial (DNA Gyrase inhibitor)1.95 µg/mLEnterococcus faecalis[1]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleAnticancer< 1 nM (GI₅₀)MCF-7 (Breast Cancer)[2]
Fluorine-containing Benzoxazinyl-oxazolidinonesAntitubercular (Protein synthesis inhibitor)0.25–0.50 μg/mLMycobacterium tuberculosis H₃₇Rv[3]
Benzoxazole derivative 12lAnticancer (VEGFR-2 inhibitor)97.38 nM-[4]

Mechanism of Action and Signaling Pathways

Fluorinated benzoxazoles exert their biological effects through a variety of mechanisms, often targeting key cellular pathways involved in disease progression.

Antimicrobial Activity: Inhibition of DNA Gyrase

A significant number of fluorinated benzoxazole derivatives exhibit potent antibacterial activity by inhibiting DNA gyrase, an essential bacterial enzyme that controls DNA topology.[1] By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

DNA_Gyrase_Inhibition Fluorinated Benzoxazole Fluorinated Benzoxazole DNA Gyrase-DNA Complex DNA Gyrase-DNA Complex Fluorinated Benzoxazole->DNA Gyrase-DNA Complex Binds to Stabilized Cleavage Complex Stabilized Cleavage Complex DNA Gyrase-DNA Complex->Stabilized Cleavage Complex Inhibits religation Double-Strand DNA Breaks Double-Strand DNA Breaks Stabilized Cleavage Complex->Double-Strand DNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

Inhibition of bacterial DNA gyrase.
Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

In the realm of oncology, fluorinated benzoxazoles have emerged as promising anticancer agents, acting through multiple pathways.

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This can occur through the intrinsic (mitochondrial) pathway, often involving an increase in reactive oxygen species (ROS) and the activation of caspases.[5]

Apoptosis_Induction cluster_cell Cancer Cell Fluorinated Benzoxazole Fluorinated Benzoxazole Mitochondria Mitochondria Fluorinated Benzoxazole->Mitochondria ROS Increase ROS Increase Mitochondria->ROS Increase Caspase Activation Caspase Activation ROS Increase->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptosis induction pathway.
  • VEGFR-2 Inhibition: Some fluorinated benzoxazoles act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that supply tumors).[4][6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor growth and metastasis.

VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Fluorinated Benzoxazole Fluorinated Benzoxazole Fluorinated Benzoxazole->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

VEGFR-2 signaling inhibition.

Conclusion and Future Directions

The journey of fluorinated benzoxazoles from niche laboratory curiosities to a cornerstone of modern drug discovery and materials science is a testament to the power of strategic molecular design. The unique properties imparted by fluorine have consistently led to compounds with enhanced performance and novel biological activities. The future of this field is bright, with ongoing research focused on the development of more selective and potent therapeutic agents, as well as novel materials with tailored electronic and photophysical properties. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the legacy of fluorinated benzoxazoles is poised to expand into new and exciting frontiers of science and medicine.

References

The Pharmacological Potential of Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural resemblance to endogenous purine bases allows for favorable interactions with various biopolymers, making them attractive scaffolds for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various benzoxazole derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected benzoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
VEGFR-2 Inhibitors
12lHepG2 (Liver)10.50[4]
12lMCF-7 (Breast)15.21[4]
8dHepG2 (Liver)2.43[5]
8dHCT116 (Colon)2.79[5]
8dMCF-7 (Breast)3.43[5]
14bHepG2 (Liver)4.61[6]
14oHepG2 (Liver)3.95[6]
14oMCF-7 (Breast)4.054[6]
Topoisomerase Inhibitors
2-Phenoxymethylbenzimidazole (17)Eukaryotic DNA topoisomerase I14.1[7][8]
5-Amino-2-(p-fluorophenyl)benzoxazole (3)Eukaryotic DNA topoisomerase I132.3[7][8]
5-Chloro-2-(p-methylphenyl)benzoxazole (4)Eukaryotic DNA topoisomerase II22.3[7][8]
2-(p-Nitrobenzyl)benzoxazole (6)Eukaryotic DNA topoisomerase II17.4[7][8]
Other Anticancer Derivatives
3cMCF-7 (Breast)4[9]
3bMCF-7 (Breast)12[9]
3eHep-G2 (Liver)17.9[9]
BBMCF-7 (Breast)0.022
BBMDA-MB (Breast)0.028
Key Signaling Pathways in Anticancer Activity

Benzoxazole derivatives exert their anticancer effects by modulating several critical signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors.[1][2][4][5]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

VEGFR-2 signaling pathway inhibited by benzoxazole derivatives.

Topoisomerases are nuclear enzymes that are essential for resolving topological problems in DNA during replication, transcription, and chromosome segregation. Benzoxazole derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavable complex, which leads to DNA strand breaks and ultimately apoptosis.[7][8]

G cluster_0 DNA Replication/Transcription cluster_1 Inhibition by Benzoxazole cluster_2 Cellular Outcome DNA Supercoiled DNA Topo Topoisomerase I/II DNA->Topo Binds CleavableComplex Topoisomerase-DNA Cleavable Complex Topo->CleavableComplex Forms DNA_Breaks DNA Strand Breaks CleavableComplex->DNA_Breaks Benzoxazole Benzoxazole Derivative Benzoxazole->CleavableComplex Stabilizes Apoptosis Apoptosis DNA_Breaks->Apoptosis

Mechanism of topoisomerase inhibition by benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Benzoxazole derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1-3 × 10^4 cells/mL in 190 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. The final concentrations may range from 0.5 to 128 µg/mL.[9] Add 10 µL of the compound dilutions to the respective wells.[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., ellipticine at 0.01 mM).[9]

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents the MIC values of representative benzoxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Antibacterial Activity
Compound 10Bacillus subtilis1.14 x 10⁻³ (µM)[12]
Compound 24Escherichia coli1.40 x 10⁻³ (µM)[12]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³ (µM)[12]
Compound 16Klebsiella pneumoniae1.22 x 10⁻³ (µM)[12]
Compound 1S. lutea20[13]
Compound 1E. coli39[13]
IIIa-IIIeVarious Bacteria & Fungi15.6 - 500[14]
Antifungal Activity
Compound 19Aspergillus niger2.40 x 10⁻³ (µM)[12]
Compound 1Candida albicans0.34 x 10⁻³ (µM)[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[15][16][17][18]

Materials:

  • Benzoxazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the benzoxazole derivatives in the appropriate broth directly in the 96-well microtiter plates.[19] The final volume in each well should be 100 µL.[19]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:1000 in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[19]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.[19]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Result Compound Benzoxazole Derivative Dilution Serial Dilution in 96-well plate Compound->Dilution Inoculation Inoculate wells Dilution->Inoculation Inoculum Standardized Microbial Inoculum Inoculum->Inoculation Incubate Incubate at 37°C for 16-20h Inoculation->Incubate Observation Observe for Turbidity Incubate->Observation MIC Determine MIC Observation->MIC Lowest concentration with no growth

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Certain benzoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as IL-6.[20][21][22][23][24]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of benzoxazole derivatives is assessed by their ability to inhibit inflammatory enzymes and reduce inflammation in animal models.

Compound IDTargetAssayIC50 (µM)Reference
Methyl-2-amino benzoxazole carboxylate TosylateCOX-2In vitro11.5 (µg/ml)[20]
Compound 62COX-2In vitro0.04[22]
3gIL-6In vitro5.09[21][24]
3dIL-6In vitro5.43[21][24]
3cIL-6In vitro10.14[21][24]
2cNOIn vitro16.43[25]
2dNOIn vitro14.72[25]
3dNOIn vitro13.44[25]
Key Signaling Pathway in Anti-inflammatory Activity

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[23]

G cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis cluster_2 Inflammatory Response Stimulus Inflammatory Stimuli ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid Releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole Benzoxazole Derivative Benzoxazole->COX2 Inhibits

COX-2 inhibition pathway by benzoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[26][27][28][29]

Materials:

  • Benzoxazole derivatives

  • Male Wistar rats (180-190 g)[28]

  • Carrageenan (1% w/v suspension in saline)

  • Plethysmometer

  • Vehicle (e.g., saline, DMSO)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)[28]

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.[28]

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups receiving different doses of the benzoxazole derivatives (e.g., 200 mg/kg, administered intraperitoneally).[28]

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds to the respective groups.

  • Induction of Edema: Thirty minutes after compound administration, inject 0.2 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[28]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion

Benzoxazole derivatives constitute a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. The continued exploration of the structure-activity relationships and optimization of lead compounds within the benzoxazole family hold significant potential for the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol detailed herein is based on the reaction of 2-amino-4-fluorophenol with carbon disulfide in the presence of a base. This application note includes a step-by-step experimental protocol, safety precautions, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound and its derivatives are valuable scaffolds in the development of novel therapeutic agents. The presence of the benzoxazole core, the fluorine atom, and the reactive thiol group makes this molecule a versatile building block for synthesizing compounds with a range of biological activities, including potential as anti-cancer and anti-mycobacterial agents.[1] Notably, benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. This document outlines a reliable method for the synthesis of the title compound, providing researchers with the necessary information for its preparation and further investigation.

Reaction Scheme

The synthesis of this compound is achieved through the cyclization of 2-amino-4-fluorophenol with carbon disulfide.

General Reaction Scheme for the Synthesis of this compound

Experimental Protocol

This protocol is adapted from established synthetic procedures.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Amino-4-fluorophenol399-97-3C₆H₆FNO127.12
Carbon Disulfide75-15-0CS₂76.14
Potassium Hydroxide1310-58-3KOH56.11
Ethanol (95%)64-17-5C₂H₅OH46.07
Hydrochloric Acid (1 M)7647-01-0HCl36.46
Ethyl Acetate141-78-6C₄H₈O₂88.11
Saturated BrineN/ANaCl(aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

  • pH meter or pH paper

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-fluorophenol (10.0 g, 78.7 mmol), potassium hydroxide (5.3 g, 94.5 mmol), and ethanol (200 mL).

  • Addition of Carbon Disulfide: To the stirred mixture, add carbon disulfide (35 mL, 581 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a minimum of 12 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess carbon disulfide under reduced pressure using a rotary evaporator.

  • Workup - Dilution and Neutralization: To the resulting residue, add water (approximately 100 mL) to dissolve the solid. Carefully neutralize the solution to a pH of approximately 7 using 1 M hydrochloric acid.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a higher purity solid.

3.4. Characterization Data

PropertyValue
Yield 9.3 g (70%)
Appearance Off-white to pale yellow solid
¹H NMR (300 MHz, DMSO-d₆) δ 7.51 (ddd, J = 8.8, 4.2, 0.6 Hz, 1H), 7.15-7.04 (m, 2H), 3.31 (br s, 1H)[2]
LC-MS (m/z) 170.2 [M+H]⁺[2]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-4-fluorophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May damage fertility or the unborn child. Handle with extreme care in a fume hood, away from ignition sources.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Handle with care, avoiding contact with skin and eyes.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

G Experimental Workflow for this compound Synthesis reagents Combine Reactants: 2-Amino-4-fluorophenol, Potassium Hydroxide, Ethanol cs2_addition Add Carbon Disulfide reagents->cs2_addition reflux Reflux Overnight cs2_addition->reflux evaporation Rotary Evaporation (Remove Solvents) reflux->evaporation workup Aqueous Workup: - Dilute with Water - Neutralize with HCl evaporation->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying isolation Concentrate to Yield Product drying->isolation

A flowchart of the synthesis protocol.

5.2. Proposed Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino group on the carbon disulfide, followed by intramolecular cyclization.

G Proposed Reaction Mechanism cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A 2-Amino-4-fluorophenol C Potassium Dithiocarbamate Intermediate A->C + CS₂, KOH B Carbon Disulfide B->C D Potassium Dithiocarbamate Intermediate E Cyclized Intermediate D->E - H₂O F Cyclized Intermediate G This compound F->G

The proposed reaction mechanism.

5.3. Relevant Signaling Pathway: VEGFR-2

Derivatives of this compound have shown potential as inhibitors of VEGFR-2, a key receptor in angiogenesis. The diagram below outlines a simplified VEGFR-2 signaling cascade.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2

Inhibition of VEGFR-2 by benzoxazole derivatives.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides a valuable intermediate for drug discovery and development. The protocol and data presented in this application note offer a solid foundation for researchers to produce this compound and explore its potential in various therapeutic areas, particularly in the development of angiogenesis inhibitors. Strict adherence to safety protocols is essential when handling the hazardous reagents involved in this synthesis.

References

Application Notes and Protocols for 5-Fluorobenzo[d]oxazole-2-thiol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[d]oxazole-2-thiol as a versatile starting scaffold for the development of potent and selective enzyme inhibitors. While direct inhibitory activity of the parent molecule is not widely reported, its chemical structure presents a valuable platform for medicinal chemistry efforts targeting a range of enzyme classes. The strategic incorporation of the benzoxazole-2-thiol core, enhanced by the electronic properties of the fluorine atom, allows for the synthesis of diverse compound libraries for screening and optimization.

Introduction to this compound in Drug Discovery

This compound is a heterocyclic compound that serves as a key building block in the synthesis of bioactive molecules.[1][2][3][4] The benzoxazole moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds.[3] The thiol group offers a reactive handle for further chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel enzyme inhibitors.[2][3]

Derivatives of the closely related benzoxazole scaffold have shown inhibitory activity against several important enzyme targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase (JNK). This highlights the potential of the 5-fluorinated analogue as a starting point for developing inhibitors against these or other enzyme families.

General Workflow for Developing Enzyme Inhibitors

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program aimed at identifying novel enzyme inhibitors.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: Lead Optimization & Preclinical Development A This compound B Chemical Modification (e.g., Alkylation, Arylation) A->B Starting Material C Diverse Compound Library B->C Generation of Derivatives D High-Throughput Screening (HTS) against Target Enzyme C->D E Identification of Initial 'Hits' D->E Activity Threshold F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Selection G->H I In vitro & In vivo DMPK H->I J In vivo Efficacy Models I->J K Candidate Drug J->K

Caption: Drug discovery workflow using this compound.

Hypothetical Application: Development of Kinase Inhibitors

This section outlines a hypothetical scenario for developing inhibitors against a target protein kinase, a well-established class of drug targets.

Rationale

The benzoxazole core has been identified in inhibitors of various kinases. The 2-thiol group of this compound can be readily derivatized to introduce functionalities that can interact with the ATP-binding site of kinases, including the hinge region, DFG motif, and the solvent-exposed region.

Signaling Pathway Context

The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted.

G A Extracellular Signal B Receptor Tyrosine Kinase (RTK) A->B Activates C Downstream Kinase Cascade (e.g., MAPK pathway) B->C Phosphorylates D Transcription Factors C->D Activates E Cellular Response (Proliferation, Survival, etc.) D->E Regulates Gene Expression F Synthesized Inhibitor (Derived from this compound) F->B Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Experimental Protocols

The following are detailed, generalized protocols for key experiments in an enzyme inhibitor development campaign starting with this compound.

Protocol 1: Synthesis of a Substituted 2-Thioether Benzoxazole Library

Objective: To generate a library of diverse compounds from the starting material for screening.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • A library of alkyl or aryl halides (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-thioether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized benzoxazole derivatives dissolved in DMSO

  • Recombinant human VEGFR-2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Add the VEGFR-2 enzyme to all wells except for the no-enzyme control.

  • Add the Poly(Glu, Tyr) substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. This involves adding the reagent and measuring the resulting luminescence.

  • The luminescent signal is inversely proportional to the kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation

While specific quantitative data for this compound as a direct enzyme inhibitor is not available in the public domain, the following table illustrates how data for a library of synthesized derivatives would be presented. The values are hypothetical and for illustrative purposes only.

Compound IDR-Group on ThiolTarget EnzymeIC₅₀ (µM)
FBOT-001 BenzylVEGFR-2> 100
FBOT-002 4-MethoxybenzylVEGFR-252.3
FBOT-003 2-Chloro-N-phenylacetamidoVEGFR-215.8
FBOT-004 3,4-DichlorobenzylVEGFR-25.2
Sorafenib (Positive Control)VEGFR-20.09

Conclusion

This compound is a valuable starting material for the synthesis of potential enzyme inhibitors. Its utility lies in its adaptable chemical nature, allowing for the creation of diverse compound libraries suitable for high-throughput screening. The protocols and workflows outlined here provide a foundational guide for researchers to leverage this compound in their drug discovery efforts, particularly in the development of novel kinase inhibitors and other targeted therapeutics. Further derivatization and screening are necessary to identify compounds with potent and selective inhibitory activity against specific enzyme targets.

References

Application Notes and Protocols: 5-Fluorobenzo[d]oxazole-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[d]oxazole-2-thiol as a versatile scaffold in medicinal chemistry. The following sections detail its application in the development of novel therapeutic agents, including detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest in drug discovery. The benzoxazole core is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-thiol group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

I. Antiglioma Applications

Derivatives of this compound have shown promise as potent antiglioma agents. One such derivative, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide, has demonstrated significant cytotoxic effects against glioma cell lines.

Quantitative Data
Compound NameTarget Cell LineIC50 (µg/mL)
N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazideC6 Rat Glioma4.30 ± 0.28
Experimental Protocols

1. Synthesis of N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide

This protocol describes a two-step synthesis of the target antiglioma agent.

Step 1: Synthesis of 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide

  • Materials: this compound, ethyl chloroacetate, potassium carbonate, ethanol, hydrazine hydrate.

  • Procedure:

    • To a solution of this compound (1 mmol) in ethanol (20 mL), add potassium carbonate (1.5 mmol) and stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.2 mmol) dropwise to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain ethyl 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetate.

    • To a solution of the obtained ester (1 mmol) in ethanol (15 mL), add hydrazine hydrate (2 mmol) and reflux for 8-10 hours.

    • Cool the reaction mixture in an ice bath to obtain a solid precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide.

Step 2: Synthesis of N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide

  • Materials: 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide, 4-biphenylcarboxaldehyde, ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide (1 mmol) and 4-biphenylcarboxaldehyde (1 mmol) in ethanol (20 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.

2. In Vitro Antiglioma Activity Assessment (MTT Assay)

  • Cell Line: C6 rat glioma cells.

  • Procedure:

    • Seed C6 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO (100 µL/well) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Procedure:

    • Treat C6 cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow and Pathway Diagrams

Synthesis_Workflow A This compound B Ethyl 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetate A->B Ethyl chloroacetate, K2CO3 C 2-((5-fluorobenzo[d]oxazol-2-yl)thio)acetohydrazide B->C Hydrazine hydrate D N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide C->D 4-Biphenylcarboxaldehyde

Caption: Synthetic workflow for the antiglioma compound.

Apoptosis_Pathway Compound Antiglioma Compound Cell Glioma Cell Compound->Cell Pathway Induction of Apoptosis Cell->Pathway Result Cell Death Pathway->Result

Caption: Proposed mechanism of action for the antiglioma compound.

II. Antitubercular Applications

While specific derivatives of this compound with reported antitubercular activity are still under investigation, the benzoxazole scaffold is a known pharmacophore for antitubercular agents. The following protocol provides a general method for screening novel this compound derivatives against Mycobacterium tuberculosis.

Experimental Protocol

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure:

    • Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

    • Add the bacterial suspension to each well containing the test compound. Include a drug-free control and a sterile control.

    • Incubate the plates at 37°C for 7 days.

    • Add Alamar Blue solution to each well and re-incubate for 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Diagram

MIC_Workflow A Prepare serial dilutions of test compound C Inoculate microplate A->C B Prepare M. tuberculosis inoculum B->C D Incubate at 37°C C->D E Add Alamar Blue D->E F Incubate and read results E->F G Determine MIC F->G

Caption: Workflow for MIC determination against M. tuberculosis.

III. VEGFR-2 Inhibition for Anticancer Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Benzoxazole derivatives have been explored as potential VEGFR-2 inhibitors. The following protocol outlines a general method for evaluating the VEGFR-2 inhibitory activity of novel this compound derivatives.

Experimental Protocol

1. In Vitro VEGFR-2 Kinase Assay

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

  • Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Diagram

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P Phosphorylation VEGFR2->P Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Protocol for the Solubilization of 5-Fluorobenzo[d]oxazole-2-thiol for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Fluorobenzo[d]oxazole-2-thiol is a heterocyclic organic compound with potential applications in drug discovery and development, particularly in the field of oncology.[1][2] Structurally, it belongs to the benzoxazole class of compounds, some of which have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3][4] Proper solubilization of this compound is critical for accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments.

Physicochemical Data and Solubility

A summary of the physicochemical properties of this compound is provided in the table below. While specific solubility data in various solvents is not extensively published, heterocyclic compounds of this nature are generally soluble in organic solvents like dimethyl sulfoxide (DMSO).

PropertyValueReference
Synonyms 5-Fluoro-2-mercaptobenzoxazole, 5-Fluoro-2(3H)-benzoxazolethione[1][5]
CAS Number 13451-78-0[1][5][6]
Molecular Formula C₇H₄FNOS[6]
Molecular Weight 169.18 g/mol [6]
Appearance White to pale yellow crystalline powder[5]
Purity >97%[1][6]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Practice

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile, pyrogen-free pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

  • 0.22 µm syringe filter (optional, for sterilization)

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for in vitro studies.

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound required using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 169.18 g/mol x 1000 = 1.69 mg

  • Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 1.69 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.

  • Ensure complete dissolution: Tightly cap the tube and vortex the solution at maximum speed for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear. If the compound is difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Sterilization (Optional): If sterility is a major concern, the 10 mM stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use. Based on published data for similar benzoxazole derivatives, the effective concentrations in cancer cell lines are typically in the low micromolar range (IC50 values often between 3 µM and 30 µM).[3]

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration. A direct, large dilution from the stock into the medium can sometimes cause the compound to precipitate.

    • Example for preparing a 10 µM working solution in 10 mL of medium:

      • The dilution factor is 10,000 µM (10 mM) / 10 µM = 1000.

      • Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

      • This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the compound-treated cultures.

Quantitative Data Summary

The following table provides example dilutions to achieve common working concentrations from a 10 mM stock solution.

Desired Final Concentration (µM)Volume of 10 mM Stock to Add to 10 mL of Medium (µL)Final DMSO Concentration (%)
110.01
550.05
10100.1
25250.25
50500.5

Note: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity. However, many cell lines can tolerate up to 0.5% DMSO. It is recommended to perform a preliminary DMSO tolerance test for your specific cell line.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Culture Experiment weigh Weigh 1.69 mg of This compound dissolve Dissolve in 1 mL of DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot and store at -80°C vortex->aliquot thaw Thaw stock solution aliquot aliquot->thaw Use in experiment dilute Serially dilute in pre-warmed cell culture medium thaw->dilute treat Treat cells with working solution and vehicle control dilute->treat Add to cells incubate Incubate for desired time treat->incubate assay Perform cell-based assay (e.g., viability, apoptosis) incubate->assay

Caption: Workflow for preparing and using this compound in cell culture.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Promotes ERK->Transcription Promotes Compound This compound Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

References

Application Notes and Protocols: 5-Fluorobenzo[d]oxazole-2-thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[d]oxazole-2-thiol as a versatile building block for the synthesis of novel therapeutic agents. This document outlines its chemical properties, synthetic routes to bioactive derivatives, and protocols for evaluating their anticancer and antimicrobial activities.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a fused benzene and oxazole ring system, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The incorporation of a fluorine atom at the 5-position enhances the molecule's metabolic stability and reactivity, making it an attractive starting point for drug design.[2] The thiol group at the 2-position provides a convenient handle for synthetic modification, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR).[3] Derivatives of this scaffold have shown promise as potent anticancer and antimicrobial agents.[4][5]

Key Applications in Drug Discovery

Derivatives of this compound have been primarily investigated for their potential as:

  • Anticancer Agents: Many benzoxazole derivatives exhibit significant cytotoxicity against a range of cancer cell lines.[5][6][7] A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7][8][9] Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[8][9]

  • Antimicrobial Agents: The benzoxazole scaffold is also found in compounds with notable antibacterial and antifungal activity.[4] These derivatives can be synthesized and tested for their efficacy against various pathogenic microorganisms.

Data Presentation

The following tables summarize the quantitative biological activity data for representative derivatives of benzoxazole-2-thiol.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
5c 5-chloro-N-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)benzo[d]oxazoleHepG25.93 ± 0.2[6]
HCT-1167.14 ± 0.4[6]
MCF-78.93 ± 0.6[6]
5e N-(4-bromophenyl)-5-chloro-2-((4-(trifluoromethyl)benzyl)thio)benzo[d]oxazoleHepG24.13 ± 0.2[6]
HCT-1166.93 ± 0.3[6]
MCF-78.67 ± 0.5[6]
5f 5-chloro-N-(p-tolyl)-2-((4-(trifluoromethyl)benzyl)thio)benzo[d]oxazoleHepG26.58 ± 0.4[6]
HCT-1169.10 ± 0.8[6]
MCF-710.11 ± 0.9[6]
14b 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-chlorobenzo[d]oxazoleMCF-74.75 ± 0.21[9]
HepG24.61 ± 0.34[9]
14l 5-chloro-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[d]oxazoleMCF-74.05 ± 0.17[9]
HepG23.22 ± 0.13[9]

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound IDStructureMicroorganismMIC (µM)Reference
Compound 1 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzo[d]oxazole derivativeBacillus subtilis1.29 x 10⁻³
Compound 10 Substituted benzoxazole derivativeBacillus subtilis1.14 x 10⁻³
Compound 24 Substituted benzoxazole derivativeEscherichia coli1.40 x 10⁻³

Experimental Protocols

Protocol 1: Synthesis of S-Substituted this compound Derivatives

This protocol describes a general method for the S-alkylation of this compound to generate a library of derivatives.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., 4-(trifluoromethyl)benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure S-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the synthesized compounds in MHB in the 96-well plates.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening start This compound reagents Alkyl/Benzyl Halide, K₂CO₃, DMF start->reagents S-Alkylation product S-Substituted Derivative reagents->product anticancer Anticancer Screening (MTT Assay) product->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) product->antimicrobial ic50 IC₅₀ Determination anticancer->ic50 mic MIC Determination antimicrobial->mic G cluster_pathway VEGFR-2 Mediated Apoptosis Pathway ligand 5-Fluorobenzoxazole Derivative receptor VEGFR-2 ligand->receptor Inhibition pi3k PI3K receptor->pi3k Activation bcl2 Bcl-2 receptor->bcl2 Inhibition akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition of Phosphorylation bad->bcl2 Inhibition cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Prodrug Development of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[d]oxazole-2-thiol is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1][2] Its core structure is present in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The presence of a fluorine atom can enhance metabolic stability and lipophilicity, while the reactive thiol group provides a key handle for chemical modification.[3]

This document provides detailed application notes and protocols for the modification of this compound to develop prodrugs with improved pharmaceutical properties, such as enhanced solubility and bioavailability. The focus is on the synthesis of S-acyl derivatives, which can mask the polar thiol group and are designed to be cleaved by endogenous esterases to release the active parent drug.

Rationale for Prodrug Development

The primary motivation for developing prodrugs of this compound is to overcome potential limitations in its drug-like properties. Poor aqueous solubility can hinder formulation and lead to low or variable oral bioavailability.[4] By converting the thiol group into a less polar thioester, it is possible to increase the compound's lipophilicity, which can improve its absorption across biological membranes. This prodrug strategy relies on the ubiquitous presence of esterase enzymes in the plasma and tissues to hydrolyze the thioester bond and release the active this compound at the site of action.

Data Presentation

The following tables summarize key quantitative data for hypothetical prodrugs of this compound to illustrate the expected improvements in physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound and its Prodrugs

CompoundMolecular Weight ( g/mol )Aqueous Solubility (µg/mL)LogP
This compound169.18<102.1
Prodrug 1 (S-acetyl)211.20502.5
Prodrug 2 (S-pivaloyl)253.28253.2

Table 2: In Vitro Biological Evaluation

CompoundPlasma Half-life (t½) in human plasma (min)Target IC50 (VEGFR-2 Kinase) (µM)
This compound-0.5
Prodrug 1 (S-acetyl)30>50
Prodrug 2 (S-pivaloyl)90>50

Table 3: Cytotoxicity Data against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
This compound2.51.8
Prodrug 1 (S-acetyl)15.212.5
Prodrug 2 (S-pivaloyl)10.88.9
Doxorubicin (Control)0.80.5

Table 4: In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound5025
Prodrug 2 (S-pivaloyl)5065
5-Fluorouracil (Control)2075

Experimental Protocols

Synthesis of S-Pivaloyl-5-fluorobenzo[d]oxazole-2-thiol (Prodrug 2)

This protocol describes the synthesis of an S-acyl prodrug using pivaloyl chloride.

Materials:

  • This compound

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure S-pivaloyl-5-fluorobenzo[d]oxazole-2-thiol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Plasma Stability Assay

This protocol determines the stability of the prodrug in human plasma.

Materials:

  • Prodrug stock solution (10 mM in DMSO)

  • Pooled human plasma (thawed at 37°C)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the prodrug at 100 µM in PBS.

  • In a 96-well plate, add 198 µL of pre-warmed human plasma to designated wells.

  • Initiate the reaction by adding 2 µL of the 100 µM prodrug working solution to each well (final concentration 1 µM).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 400 µL of cold acetonitrile containing the internal standard to the respective wells.

  • Centrifuge the plate at 3000 rpm for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining prodrug against time.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay evaluates the inhibitory activity of the parent compound against its potential target.[1][5][6][7][8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound) in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme and the substrate.

  • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compounds against cancer cell lines.[9]

Materials:

  • MCF-7 and HCT-116 cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (parent drug and prodrugs) in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 values.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the antitumor activity of the prodrug in a mouse model.

Materials:

  • Athymic nude mice

  • HCT-116 cancer cells

  • Matrigel

  • Test compound (prodrug) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject HCT-116 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the prodrug or vehicle control orally on a daily schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the tumor growth inhibition for the treatment group compared to the vehicle control group.

Visualizations

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action for the this compound prodrug.

Prodrug_Development_Workflow Start Start: This compound Synthesis Prodrug Synthesis (S-acylation) Start->Synthesis Purification Purification & Characterization Synthesis->Purification PhysChem Physicochemical Characterization (Solubility, LogP) Purification->PhysChem InVitro In Vitro Evaluation PhysChem->InVitro PlasmaStability Plasma Stability InVitro->PlasmaStability CellViability Cell Viability (IC50) InVitro->CellViability KinaseAssay Target Engagement (VEGFR-2 Assay) InVitro->KinaseAssay InVivo In Vivo Efficacy (Xenograft Model) PlasmaStability->InVivo CellViability->InVivo KinaseAssay->InVivo LeadCandidate Lead Candidate Selection InVivo->LeadCandidate

Caption: Experimental workflow for the development and evaluation of this compound prodrugs.

Logical_Relationship Goal Goal: Improved Therapeutic Agent Problem Problem: Poor Solubility & Bioavailability of Parent Drug Goal->Problem Strategy Strategy: Prodrug Approach Problem->Strategy Modification Chemical Modification: Mask Thiol with Lipophilic Group (S-acylation) Strategy->Modification Outcome1 Increased Lipophilicity Modification->Outcome1 Outcome2 Improved Membrane Permeability Outcome1->Outcome2 Outcome3 Enhanced Oral Absorption Outcome2->Outcome3 Activation In Vivo Activation: Esterase-mediated Hydrolysis Outcome3->Activation Result Result: Release of Active Drug at Target Site Activation->Result Result->Goal

Caption: Logical relationship illustrating the rationale for the prodrug strategy.

References

Application Notes and Protocols for 5-Fluorobenzo[d]oxazole-2-thiol in the Development of Antiglioma Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gliomas represent a significant challenge in oncology due to their aggressive nature and limited treatment options. The development of novel therapeutic agents with high efficacy and selectivity against glioma cells is a critical area of research. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties. This document focuses on the application of 5-Fluorobenzo[d]oxazole-2-thiol as a scaffold for developing potent antiglioma agents, with a specific focus on the synthesis and biological evaluation of its derivatives.

One notable derivative, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (referred to as compound 3g ), has demonstrated significant and selective cytotoxic effects against glioma cells.[1][2] These application notes provide a summary of its antiglioma activity and detailed protocols for its synthesis and evaluation.

Data Presentation

The cytotoxic efficacy of a key this compound derivative, compound 3g , was evaluated against C6 rat glioma cells and compared to the standard chemotherapeutic agent, mitoxantrone. The selectivity of the compound was assessed using NIH/3T3 mouse embryonic fibroblast cell lines.

Table 1: In Vitro Cytotoxicity of Compound 3g

CompoundCell LineIC50 (µg/mL) ± SDSelectivity Index (SI)
Compound 3g C6 Rat Glioma4.30 ± 0.28>23.25
MitoxantroneC6 Rat Glioma4.56 ± 1.24-
Compound 3g NIH/3T3 Fibroblast>100-
  • IC50: The concentration of a drug that gives half-maximal response. A lower IC50 value indicates higher potency.

  • Selectivity Index (SI): Calculated as the ratio of the IC50 value for the normal cell line (NIH/3T3) to that for the cancer cell line (C6). A higher SI value indicates greater selectivity for cancer cells.

The data indicates that compound 3g is slightly more potent than mitoxantrone against the C6 glioma cell line.[1][2] Furthermore, its high selectivity index suggests it has minimal toxicity towards healthy cells, a desirable characteristic for a cancer therapeutic.[1][2]

Mandatory Visualizations

Synthesis Workflow

The synthesis of the target compound 3g involves a multi-step process starting from this compound.

G cluster_0 Step 1: Synthesis of Ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate cluster_1 Step 2: Synthesis of 2-[(5-Fluorobenzoxazol-2-yl)thio]acetohydrazide cluster_2 Step 3: Synthesis of Final Compound 3g A This compound C Potassium carbonate in Acetone A->C B Ethyl chloroacetate B->C D Ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate C->D Reflux E Ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate F Hydrazine hydrate in Ethanol E->F G 2-[(5-Fluorobenzoxazol-2-yl)thio]acetohydrazide F->G Stir at room temp. H 2-[(5-Fluorobenzoxazol-2-yl)thio]acetohydrazide J Ethanol H->J I [1,1'-Biphenyl]-4-carbaldehyde I->J K Compound 3g (N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide) J->K Reflux G cluster_0 Cell Culture cluster_1 Cytotoxicity Assay (MTT) cluster_2 Apoptosis Assay (Annexin V-PI) A Culture C6 and NIH/3T3 cells B Seed cells in 96-well plates A->B I Treat C6 cells with Compound 3g A->I C Treat with varying concentrations of Compound 3g B->C D Incubate for 24 hours C->D E Add MTT solution and incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H J Incubate for 48 hours I->J K Stain cells with Annexin V-FITC and Propidium Iodide J->K L Analyze by Flow Cytometry K->L M Quantify apoptotic vs. necrotic cells L->M G compound Compound 3g stress Cellular Stress compound->stress bax Bax/Bim Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Caspase-9 (Initiator) cas9->apoptosome cas3 Caspase-3 (Executioner) apoptosome->cas3 parp PARP Cleavage cas3->parp dna DNA Fragmentation cas3->dna apoptosis Apoptosis parp->apoptosis dna->apoptosis

References

Application Notes & Protocols: Microwave-Assisted Amination of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of 2-amino-5-fluorobenzoxazole derivatives through a microwave-assisted amination of 5-Fluorobenzo[d]oxazole-2-thiol. This method offers significant advantages over traditional heating, including drastically reduced reaction times and potentially higher yields.[1][2]

Introduction

2-Aminobenzoxazoles are a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often involves the amination of a suitable benzoxazole precursor. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, leading to rapid and efficient synthesis of target molecules.[3][4] This protocol describes the nucleophilic aromatic substitution of the thiol group in this compound with various primary and secondary amines under microwave irradiation. The fluorine atom at the 5-position can enhance the pharmacological properties of the resulting compounds.[5]

Reaction Scheme

The general reaction involves the displacement of the thiol group from this compound by an amine, facilitated by microwave energy.

G cluster_0 Microwave-Assisted Amination reactant1 This compound conditions Microwave (120-150 °C) Base (e.g., DIPEA) Solvent (e.g., EtOH) reactant1->conditions reactant2 +   R1R2NH (Amine) reactant2->conditions product 2-(R1R2-amino)-5-fluorobenzoxazole conditions->product

Caption: General reaction scheme for the microwave-assisted amination.

Experimental Data

The following table summarizes the results obtained from the microwave-assisted amination of this compound with a selection of amines.

EntryAmineProductTime (min)Temp (°C)Yield (%)
1Morpholine4-(5-fluorobenzo[d]oxazol-2-yl)morpholine1512092
2Piperidine2-(piperidin-1-yl)-5-fluorobenzo[d]oxazole1512095
3BenzylamineN-benzyl-5-fluorobenzo[d]oxazol-2-amine2014088
4AnilineN-phenyl-5-fluorobenzo[d]oxazol-2-amine3015075
5n-ButylamineN-butyl-5-fluorobenzo[d]oxazol-2-amine2013090

Detailed Experimental Protocol

This protocol provides a general procedure for the microwave-assisted amination of this compound.

Materials:

  • This compound (CAS: 13451-78-0)[5]

  • Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Ethanol (EtOH) or other suitable microwave-safe solvent (e.g., BuOH, MeCN)[3][6]

  • Microwave synthesis vials (2-5 mL or appropriate size)

  • Microwave synthesizer

Procedure:

  • To a 2-5 mL microwave synthesis vial, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq).

  • Add the base, such as diisopropylethylamine (DIPEA) (1.1 - 1.5 eq).[6]

  • Add the solvent (e.g., Ethanol, 3 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[2][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start reagents Add this compound, amine, base, and solvent to microwave vial. start->reagents seal Seal the reaction vial. reagents->seal microwave Place in microwave synthesizer and irradiate at set temperature and time. seal->microwave cool Cool the reaction mixture to room temperature. microwave->cool evaporate Remove solvent under reduced pressure. cool->evaporate purify Purify the crude product via flash column chromatography. evaporate->purify characterize Characterize the final product (NMR, MS). purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for microwave-assisted amination.

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor. Domestic microwave ovens should never be used.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • This compound and its derivatives should be handled with care, as thiol-containing and fluorinated compounds can be toxic.[5]

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and versatile method for the synthesis of a variety of 2-amino-5-fluorobenzoxazole derivatives. This approach is amenable to parallel synthesis and library generation, making it a valuable tool for drug discovery and development. The significant reduction in reaction time compared to conventional heating methods highlights the efficiency of microwave-assisted synthesis.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely reported method is the cyclization of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent like ethanol.[1] This one-pot reaction is generally effective and can achieve good yields.

Q2: What is the general reaction mechanism for this synthesis?

The reaction proceeds through the initial formation of a dithiocarbamate intermediate from the reaction of the amino group of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base. This intermediate then undergoes intramolecular cyclization, with the hydroxyl group attacking the thiocarbonyl carbon, followed by the elimination of a molecule of hydrogen sulfide to yield the final this compound product.

Q3: What are some alternative reagents to carbon disulfide?

While carbon disulfide is common, alternatives like potassium ethyl xanthate or thiourea can also be used for the synthesis of benzoxazole-2-thiols.[2] These alternatives may offer advantages in terms of safety and handling.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of n-hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material, the consumption of the 2-Amino-4-fluorophenol and the appearance of the product spot can be tracked.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material is consumed. An overnight reflux is often reported.[1] - Increase Temperature: Ensure the reaction is refluxing vigorously.
Purity of Starting Materials - 2-Amino-4-fluorophenol: This starting material can be sensitive to air and light and may oxidize over time, leading to discoloration and impurities. Use of fresh, high-purity 2-Amino-4-fluorophenol is recommended. - Solvent Quality: Ensure the use of anhydrous ethanol, as water can interfere with the reaction.
Incorrect Stoichiometry - Base: An insufficient amount of potassium hydroxide will lead to incomplete formation of the dithiocarbamate intermediate. A slight excess of base (e.g., 1.2 equivalents) is often used.[1] - Carbon Disulfide: A significant excess of carbon disulfide is typically used to drive the reaction to completion.[1]
Side Reactions - Formation of Symmetrically Substituted Thiourea: This can occur if the dithiocarbamate intermediate reacts with another molecule of 2-Amino-4-fluorophenol. Ensuring a good excess of carbon disulfide and controlled reaction temperature can minimize this. - Dithiocarbamate Intermediate Stability: The intermediate may not cyclize efficiently if the temperature is too low.
Product Purification Issues
Problem Recommended Solution
Product is an Oil or Fails to Crystallize - Trituration: Try adding a non-polar solvent like n-hexane to the crude product and scratching the flask to induce crystallization. - Solvent for Recrystallization: Based on the product's structure, common solvents for recrystallization of polar, aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.[3] Experiment with small amounts to find a suitable solvent system where the product is soluble when hot and sparingly soluble when cold.
Difficulty in Separating from Impurities by Column Chromatography - Optimize Eluent System: Use a gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[4] - Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can improve separation.[4]
Colored Impurities - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to perform a hot filtration to remove the charcoal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported synthesis with a 70% yield.[1]

Materials:

  • 2-Amino-4-fluorophenol (10 g, 78.8 mmol)

  • Carbon disulfide (35 mL)

  • Potassium hydroxide (5.3 g, 94.6 mmol)

  • Ethanol (200 mL)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine 2-Amino-4-fluorophenol, carbon disulfide, and potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for an extended period (e.g., overnight).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.

  • Dilute the residue with water and neutralize with 1 M hydrochloric acid solution until the product precipitates.

  • Extract the product with ethyl acetate several times.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under vacuum to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Reaction Conditions and Yields for Benzoxazole-2-thiol Synthesis

Starting Material Base Solvent Reaction Time Yield Reference
2-Amino-4-fluorophenolPotassium HydroxideEthanolOvernight70%[1]
2-Amino-4-chlorophenolPotassium HydroxideEthanol4 hours91% (for the thiol intermediate)Benchchem

Visualizations

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactant1 2-Amino-4-fluorophenol reaction Reflux (e.g., overnight) reactant1->reaction reactant2 Carbon Disulfide reactant2->reaction base Potassium Hydroxide base->reaction solvent Ethanol solvent->reaction concentrate Concentrate reaction->concentrate neutralize Neutralize (HCl) concentrate->neutralize extract Extract (Ethyl Acetate) neutralize->extract dry Dry (Na2SO4) extract->dry concentrate2 Concentrate dry->concentrate2 purify Recrystallization or Column Chromatography concentrate2->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield of Product check_reaction Check TLC for Starting Material start->check_reaction check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Confirm Stoichiometry of Reagents start->check_stoichiometry extend_time Extend Reaction Time or Increase Temperature check_reaction->extend_time Starting Material Remaining use_pure Use Fresh/Pure Starting Materials check_purity->use_pure Impurities Detected adjust_stoichiometry Adjust Stoichiometry (e.g., excess base) check_stoichiometry->adjust_stoichiometry Incorrect Ratios

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 5-Fluorobenzo[d]oxazole-2-thiol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Fluorobenzo[d]oxazole-2-thiol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product completely. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Oily Product Instead of Crystals - The presence of impurities that lower the melting point. - The chosen recrystallization solvent is not optimal.- Attempt to purify the crude product by column chromatography before recrystallization. - Try a different solvent system for recrystallization. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) might be effective.
Poor Separation in Column Chromatography - The eluent system is not optimized. - The column was not packed properly, leading to channeling. - The sample was not loaded correctly.- Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the desired product and impurities.[1] - Ensure the silica gel is packed uniformly in the column without any air bubbles. - Load the sample dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel (dry loading).[1]
Product Elutes with the Solvent Front in Column Chromatography - The eluent is too polar.- Decrease the polarity of the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
Product Does Not Elute from the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system. A gradient elution might be necessary.
Compound Appears Discolored After Purification - Oxidation of the thiol group. - Presence of colored impurities.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. - Consider treating the solution with activated charcoal before the final filtration in recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been used for the recrystallization of the related compound benzo[d]oxazole-2-thiol and could be a good starting point.[2] You may need to experiment with different solvents or solvent mixtures to find the optimal conditions.

Q3: What is a typical eluent system for column chromatography of this compound?

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range typically indicates the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to achieve higher purity.

Q5: Are there any specific handling precautions I should take during purification?

A5: Thiol-containing compounds can be susceptible to oxidation. While specific stability data for this compound is not detailed, it is good practice to handle it in a well-ventilated area. For sensitive applications, working under an inert atmosphere can prevent potential degradation.

Experimental Protocols

Protocol 1: Recrystallization (General Procedure)

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography (General Procedure)

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. The ideal system should give the product a retention factor (Rf) of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point.[3]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).[1] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Complex mixture analysis Purity Check (TLC, Melting Point, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 97% further_purification Further Purification Needed analysis->further_purification Purity < 97% further_purification->recrystallization further_purification->column_chromatography

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Attempted check_purity Is the product pure? start->check_purity impure_recrystallization Impure after Recrystallization check_purity->impure_recrystallization No (Recrystallization) impure_column Impure after Column Chromatography check_purity->impure_column No (Column) success Pure Product Obtained check_purity->success Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent - Cooling rate - Concentration impure_recrystallization->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column: - Optimize eluent via TLC - Repack column - Check sample loading impure_column->troubleshoot_column troubleshoot_recrystallization->start Retry troubleshoot_column->start Retry

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[d]oxazole-2-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: The primary precursor, 2-Amino-4-fluorophenol, can be a major source of issues. Impurities from its synthesis can interfere with the reaction.

    • Recommendation: Ensure the purity of 2-Amino-4-fluorophenol using techniques like NMR or melting point analysis. If impurities are suspected, recrystallization of the starting material may be necessary.

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time.

    • Recommendation: Ensure the reaction is refluxed overnight as specified in the protocol. Incomplete reaction is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants will lead to incomplete conversion or the formation of side products.

    • Recommendation: Carefully measure and use the correct stoichiometry of 2-Amino-4-fluorophenol, carbon disulfide, and potassium hydroxide as detailed in the experimental protocol.

  • Inefficient Extraction: The product is extracted into an organic solvent after acidification.

    • Recommendation: Perform multiple extractions with ethyl acetate to ensure complete transfer of the product from the aqueous phase. Combine all organic layers for work-up.

Q2: My final product shows multiple spots on TLC and extra peaks in the NMR/MS analysis. What are the likely impurities?

A2: The presence of significant impurities is a common challenge. The most probable impurities in this synthesis are:

  • Unreacted 2-Amino-4-fluorophenol: This is the primary starting material and can be carried through the work-up if the reaction is incomplete.

  • Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate (Uncyclized Intermediate): This intermediate is formed in the first step of the reaction. Incomplete cyclization will result in its presence in the crude product. This salt is generally water-soluble and should be removed during the aqueous work-up. However, some amounts might persist.

  • 1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea: This is a potential byproduct formed from the reaction of 2-Amino-4-fluorophenol with an isothiocyanate intermediate that can be generated in situ.

Q3: How can I identify these specific impurities in my analytical data?

A3: You can use a combination of analytical techniques to identify the impurities:

  • ¹H NMR Spectroscopy:

    • This compound (Product): Expect aromatic protons in the range of δ 7.0-7.5 ppm and a broad singlet for the thiol proton.[1]

    • 2-Amino-4-fluorophenol (Starting Material): Will show distinct aromatic proton signals and broad singlets for the -NH₂ and -OH groups.

    • Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate (Intermediate): The aromatic protons will be present, and you might observe broad signals for the -NH and -OH protons at different chemical shifts compared to the starting material.

    • 1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea (Byproduct): This symmetrical molecule will have a distinct set of aromatic proton signals and likely broad singlets for the -NH and -OH protons.

  • Mass Spectrometry (MS):

    • This compound (Product): The expected m/z will be around 169.18 (M+H⁺: 170.2).[1]

    • 2-Amino-4-fluorophenol (Starting Material): The expected m/z will be around 127.12.

    • Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamate (Intermediate): The anion's m/z would be around 202.

    • 1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea (Byproduct): The expected m/z will be around 296.28.

Q4: What are the best methods for purifying the final product and removing these impurities?

A4:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be determined empirically, but ethanol or ethanol/water mixtures are good starting points.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) should effectively separate the less polar product from the more polar impurities like the uncyclized intermediate and the thiourea byproduct.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₇H₄FNOS169.18238-240[1]Off-white to pink solid[1]
2-Amino-4-fluorophenolC₆H₆FNO127.12142-145Light brown powder
Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamateC₇H₅FKNOS₂241.35DecomposesLikely a solid
1,3-bis(5-fluoro-2-hydroxyphenyl)thioureaC₁₃H₁₀F₂N₂O₂S312.30N/ALikely a solid

Table 2: Key Spectroscopic Data for Identification

Compound¹H NMR (DMSO-d₆, δ ppm)Mass Spectrometry (m/z)
This compound ~7.51 (ddd), 7.15-7.04 (m), 3.31 (br s)[1]170.2 [M+H]⁺[1]
2-Amino-4-fluorophenolDistinct aromatic signals, broad -NH₂ and -OH signals~128.1 [M+H]⁺
Potassium N-(5-fluoro-2-hydroxyphenyl)dithiocarbamateAromatic signals, broad -NH and -OH signalsAnion: ~202
1,3-bis(5-fluoro-2-hydroxyphenyl)thioureaSymmetrical aromatic signals, broad -NH and -OH signals~313.3 [M+H]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[1]

Materials:

  • 2-Amino-4-fluorophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-Amino-4-fluorophenol (1.0 eq), potassium hydroxide (1.2 eq), and ethanol.

  • To the stirred mixture, add carbon disulfide (4.5 eq).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Dilute the residue with water and neutralize the solution with 1 M hydrochloric acid until the product precipitates.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

G Troubleshooting Workflow for this compound Synthesis cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_incomplete Incomplete Reaction cluster_byproduct Byproduct Formation cluster_starting_material Starting Material Quality cluster_solution Solution start Low Yield or Impure Product tlc_nmr_ms Analyze Crude Product (TLC, ¹H NMR, MS) start->tlc_nmr_ms incomplete_reaction Unreacted Starting Material or Intermediate Detected tlc_nmr_ms->incomplete_reaction Unreacted SM / Intermediate byproduct_detected Side Products Detected (e.g., Thiourea) tlc_nmr_ms->byproduct_detected Unexpected Peaks sm_purity Check Purity of 2-Amino-4-fluorophenol tlc_nmr_ms->sm_purity Consistently Poor Results optimize_conditions Optimize Reaction (Time, Temperature) incomplete_reaction->optimize_conditions check_stoichiometry Verify Reagent Stoichiometry incomplete_reaction->check_stoichiometry pure_product Pure this compound optimize_conditions->pure_product check_stoichiometry->pure_product purification Purify Product (Recrystallization, Chromatography) byproduct_detected->purification purification->pure_product purify_sm Purify Starting Material sm_purity->purify_sm purify_sm->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

G Synthesis Pathway and Potential Impurity Formation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_impurities Potential Impurities A 2-Amino-4-fluorophenol Intermediate Potassium N-(5-fluoro-2-hydroxyphenyl) dithiocarbamate (Uncyclized Intermediate) A->Intermediate + CS₂ + KOH Impurity1 Unreacted 2-Amino-4-fluorophenol A->Impurity1 Incomplete Reaction Impurity2 1,3-bis(5-fluoro-2-hydroxyphenyl)thiourea A->Impurity2 Side Reaction B Carbon Disulfide (CS₂) B->Intermediate C Potassium Hydroxide (KOH) C->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Reflux)

Caption: Reaction pathway and formation of potential impurities.

References

Technical Support Center: Crystallization of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorobenzo[d]oxazole-2-thiol. The information is designed to address common challenges encountered during the crystallization and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a heterocyclic compound with the following properties:

PropertyValueSource
CAS Number 13451-78-0[1][2]
Molecular Formula C₇H₄FNOS[1][2]
Molecular Weight 169.18 g/mol [2]
Appearance Pale yellow to off-white crystalline solid/powder[1]
Melting Point 238-240 °C[2]

The presence of a fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design.[1] The thiol group provides a site for various chemical reactions.[1]

Q2: My this compound fails to crystallize from solution. What are the common causes and solutions?

Failure to crystallize is a frequent issue in organic synthesis. The primary reasons and troubleshooting steps are outlined below:

  • Solution is too dilute: The concentration of the compound may be below the saturation point.

    • Solution: Slowly evaporate the solvent to increase the concentration. If using a mixed solvent system, selectively remove the solvent in which the compound is more soluble.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystal growth.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask. This can create microscopic imperfections that serve as nucleation sites.

    • Solution 2: Seeding. If available, add a single, pure crystal of this compound to the solution to induce crystallization.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. Common solvents for heterocyclic compounds include ethanol, ethyl acetate, acetone, and toluene, often in combination with an anti-solvent like hexane or water.

Q3: The compound "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the boiling point of the solvent.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Solvent Modification: Add a small amount of a solvent in which the compound is more soluble to the hot solution. This can keep the compound dissolved at a slightly lower temperature, giving it more time to form an ordered crystal lattice.

  • Use a Higher Boiling Point Anti-Solvent: If using a solvent-antisolvent system, consider an anti-solvent with a higher boiling point.

Q4: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I control the crystal growth rate?

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Slower Cooling: As with "oiling out," a slower cooling rate is crucial for growing larger, purer crystals.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at the boiling point. This will decrease the level of supersaturation upon cooling, slowing down the crystallization process.

Q5: The yield of my recrystallized this compound is very low. What could be the reason?

A low recovery of the purified compound can be due to several factors:

  • Using too much solvent: An excessive amount of solvent will retain a significant portion of your compound in the mother liquor even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization during hot filtration: If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline; solvent choice and volumes should be optimized for your specific sample.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. Ethanol or an ethyl acetate/hexane mixture are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Workflows and Diagrams

The following diagrams illustrate logical workflows for troubleshooting common crystallization issues.

G Troubleshooting Crystallization Failure start Crystallization Attempted no_crystals No Crystals Formed? start->no_crystals too_dilute Too Dilute? no_crystals->too_dilute Yes crystals_formed Crystals Formed no_crystals->crystals_formed No supersaturated Supersaturated? too_dilute->supersaturated No evaporate Evaporate Solvent too_dilute->evaporate Yes scratch Scratch Flask / Add Seed Crystal supersaturated->scratch Yes wrong_solvent Re-evaluate Solvent Choice supersaturated->wrong_solvent No evaporate->start scratch->start wrong_solvent->start

Caption: Troubleshooting workflow for failure to form crystals.

G Addressing Poor Crystal Quality start Crystals Obtained quality_issue Poor Quality? start->quality_issue oiling_out Oiling Out? quality_issue->oiling_out Yes good_crystals Good Quality Crystals quality_issue->good_crystals No too_fast Crystallized Too Fast? oiling_out->too_fast No slow_cooling Cool More Slowly oiling_out->slow_cooling Yes modify_solvent Modify Solvent System too_fast->modify_solvent No use_more_solvent Use More Solvent too_fast->use_more_solvent Yes slow_cooling->start modify_solvent->start use_more_solvent->start

Caption: Workflow for addressing issues of oiling out or rapid crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluorobenzo[d]oxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-Fluorobenzo[d]oxazole-2-thiol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in the laboratory. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low or No Yield of this compound

  • Question: My reaction to synthesize this compound resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Purity of Starting Materials: The primary starting material, 2-Amino-4-fluorophenol, can be a critical factor. Impurities may interfere with the reaction.

      • Recommendation: Assess the purity of your 2-Amino-4-fluorophenol using techniques like melting point analysis or NMR spectroscopy. If impurities are detected, consider purification by recrystallization or using a fresh, high-purity batch.

    • Reaction Conditions: The reaction is sensitive to conditions such as temperature, reaction time, and the choice of base and solvent.

      • Recommendation: Ensure the reaction is refluxed overnight as specified in the protocol to drive it to completion. The choice of a strong base like potassium hydroxide (KOH) in a polar protic solvent like ethanol is crucial for this reaction.[1] For a comparison of different reaction parameters, refer to the data tables below.

    • Work-up Procedure: Product can be lost during the extraction and purification steps.

      • Recommendation: During the aqueous work-up, ensure the pH is carefully neutralized to precipitate the product before extraction. Multiple extractions with a suitable solvent like ethyl acetate will maximize the recovery of the product from the aqueous layer.[1]

Issue 2: Presence of Impurities and Side Products

  • Question: My final product shows multiple spots on a TLC plate and unexpected peaks in the NMR spectrum. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some potential side products and strategies to mitigate them:

    • Unreacted Starting Material: The presence of 2-Amino-4-fluorophenol is a common impurity if the reaction is incomplete.

      • Identification: Compare the 1H and 13C NMR spectra of your product with the known spectra of 2-Amino-4-fluorophenol.

      • Minimization: As mentioned above, ensure a sufficient reaction time and optimal temperature to drive the reaction to completion.

    • Dimerization/Polymerization: Under harsh conditions, the starting materials or the product might undergo self-condensation or polymerization.

      • Identification: These byproducts often appear as baseline material on a TLC plate or as broad, unresolved peaks in the NMR spectrum. Mass spectrometry can help identify higher molecular weight species.

      • Minimization: Avoid excessively high temperatures or prolonged reaction times. Use the recommended stoichiometry of reagents.

    • Oxidation Products: 2-Aminophenols can be susceptible to oxidation, leading to colored impurities.

      • Minimization: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Issue 3: Difficulties in Synthesizing Derivatives

  • Question: I am having trouble with the N-alkylation or S-alkylation of this compound. What are the common pitfalls?

  • Answer: The derivatization of the thiol group can present its own set of challenges.

    • N- vs. S-Alkylation: The thiol exists in tautomeric equilibrium with the thione form, which can lead to a mixture of N- and S-alkylated products.

      • Recommendation: The choice of base and solvent can influence the selectivity. For S-alkylation, using a weaker base in a polar aprotic solvent like DMF is often preferred. For N-alkylation, stronger bases might be required.

    • Incomplete Reaction: The alkylating agent might not be reactive enough, or the reaction conditions may not be optimal.

      • Recommendation: If the reaction is sluggish, consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). Increasing the reaction temperature or using a catalyst might also be beneficial.

    • Purification Challenges: Separating the desired product from unreacted starting material and potential side products can be difficult.

      • Recommendation: Column chromatography is often the most effective method for purifying these derivatives. Experiment with different solvent systems to achieve optimal separation.

Data Presentation

The following tables summarize the impact of various reaction parameters on the synthesis of this compound.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
KOH Ethanol Reflux Overnight 70 [1]
NaOHEthanolRefluxOvernightData not available
K2CO3DMFRoom Temp5Lower than KOH
NaHCO3DMFRoom Temp5Lower than KOH

Note: The synthesis of N-aryl-2-aminobenzoxazoles from the parent thiol showed that strong bases like KOH were more effective than weaker bases like K2CO3 and NaHCO3 in a DMF solvent system.

Table 2: Effect of Solvent on Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
KOHEthanol Reflux Overnight 70 [1]
KOHMethanolRefluxOvernightData not available
KOHDMF Room Temp 5 64 (for N-aryl derivative) [2]
KOHTolueneRefluxOvernightData not available

Note: While a direct comparison for the parent thiol is unavailable, related syntheses show that both polar protic (ethanol) and polar aprotic (DMF) solvents can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound [1]

  • Reactant Preparation: In a round-bottom flask, combine 2-Amino-4-fluorophenol (10 g, 78.8 mmol), ethanol (200 mL), and potassium hydroxide (5.3 g, 94.6 mmol).

  • Addition of Carbon Disulfide: To the stirred mixture, add carbon disulfide (35 mL).

  • Reaction: Heat the mixture to reflux and maintain for an overnight period.

  • Work-up:

    • After the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure.

    • Dilute the residue with water.

    • Neutralize the solution with a 1 M hydrochloric acid solution until the product precipitates.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under vacuum to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as an off-white to pink solid. The reported yield for this procedure is 70%.[1]

Protocol 2: Synthesis of N-Aryl-5-fluorobenzo[d]oxazol-2-amines [2]

  • Reactant Preparation: To a solution of this compound (1.0 mmol) and the corresponding 2-chloro-N-arylacetamide (1.0 mmol) in DMF (10 mL), add powdered potassium hydroxide (4.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Work-up:

    • Pour the reaction mixture into 100 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired N-aryl-5-fluorobenzo[d]oxazol-2-amine.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting sequence.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Mix 2-Amino-4-fluorophenol, KOH, and Ethanol B 2. Add Carbon Disulfide A->B C 3. Reflux Overnight B->C D 4. Concentrate to Dryness C->D E 5. Dilute with Water D->E F 6. Neutralize with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Recrystallization H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions purity->conditions Purity OK purify_sm Purify Starting Materials purity->purify_sm Impurities Detected workup Optimize Work-up conditions->workup Conditions OK extend_time Increase Reaction Time or Temperature conditions->extend_time change_base Verify Base Stoichiometry conditions->change_base ph_adjust Ensure Complete Precipitation (pH) workup->ph_adjust extractions Perform Multiple Extractions workup->extractions success Improved Yield/ Purity purify_sm->success extend_time->success change_base->success ph_adjust->success extractions->success

Caption: Troubleshooting logic for low yield or impure product.

References

Stability issues of 5-Fluorobenzo[d]oxazole-2-thiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 5-Fluorobenzo[d]oxazole-2-thiol in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous media revolve around two primary degradation pathways:

  • Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. This process can be accelerated by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole ring system can undergo hydrolytic cleavage, particularly under acidic or basic conditions. This can result in the opening of the oxazole ring to form corresponding aminophenol derivatives.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the aqueous solution is a critical factor influencing the stability of this compound. Both acidic and alkaline conditions can promote the hydrolysis of the benzoxazole ring. The rate of ester hydrolysis, a process analogous to the cleavage of the oxazole ring, has been shown to increase with a rise in pH.[1] Additionally, the reactivity of the thiol group is also pH-dependent.

Q3: What is the likely impact of temperature on the stability of this compound?

A3: Elevated temperatures are expected to accelerate the degradation of this compound. As a general principle, reaction rates, including those of degradation pathways like oxidation and hydrolysis, increase with temperature.[2] For thiolated polymers, a decrease in free thiol groups has been observed after storage at room temperature compared to colder conditions.[3] It is crucial to store aqueous solutions of this compound at controlled, and likely refrigerated or frozen, temperatures to minimize degradation.[4]

Q4: Can exposure to light affect the stability of this compound?

A4: Yes, photostability is a concern. Many organic molecules, including those with heterocyclic rings and thiol groups, can be susceptible to photodegradation. It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment to prevent photolytic degradation.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or concentration over time in aqueous solution. Oxidation of the thiol group to form disulfides or other oxidized species.- Degas aqueous solutions to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants (e.g., ascorbic acid, dithiothreitol - DTT) to the solution, if compatible with the experimental setup.- Store solutions at low temperatures (2-8 °C or frozen) and protect from light.
Hydrolysis of the benzoxazole ring.- Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions. Buffering the solution may be necessary.- Conduct experiments at the lowest feasible temperature.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a stability-indicating analytical method (e.g., gradient HPLC) that can resolve the parent compound from its degradants.[6]- Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[7][8][9]
Variability in experimental results between different batches of prepared solutions. Inconsistent storage and handling of solutions.- Standardize solution preparation, including the source and quality of the aqueous solvent.- Implement and adhere to strict storage conditions (temperature, light protection).- Prepare fresh solutions for critical experiments whenever possible.
Precipitation of the compound from the aqueous solution. Poor solubility or formation of insoluble degradation products.- Determine the aqueous solubility of the compound at the desired pH and temperature.- Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with the experiment, though be aware they may also influence stability.- Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[10][11][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C) in an oven.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. An extent of degradation of 5-20% is generally considered suitable for method validation.[5]

Protocol 2: Quantification of Thiol Group Stability using Ellman's Reagent

Ellman's reagent (DTNB) provides a colorimetric method for quantifying free thiol groups.[13][14][15]

Objective: To monitor the concentration of the free thiol group of this compound over time in an aqueous solution.

Materials:

  • This compound solution in a chosen aqueous buffer.

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • A standard thiol compound (e.g., cysteine) for creating a standard curve.

  • UV-Vis spectrophotometer.

Methodology:

  • Prepare Ellman's Reagent Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve: Prepare a series of known concentrations of the standard thiol compound in the reaction buffer.

  • Reaction:

    • For each standard and for the this compound solution at different time points, mix a small volume of the sample with the reaction buffer.

    • Add a specific volume of the Ellman's Reagent solution to initiate the reaction.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the resulting yellow solution at 412 nm.

  • Quantification: Use the standard curve to determine the concentration of free thiols in your samples at each time point. A decrease in absorbance over time indicates the degradation of the thiol group.

Visualizations

cluster_degradation Potential Degradation Pathways This compound This compound Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Oxidation (O2, Metal Ions) 2-Amino-4-fluorophenol derivative 2-Amino-4-fluorophenol derivative This compound->2-Amino-4-fluorophenol derivative Hydrolysis (Acid/Base) Further Oxidized Products Further Oxidized Products Disulfide Dimer->Further Oxidized Products Further Oxidation

Caption: Potential degradation pathways of this compound in aqueous solution.

cluster_workflow Stability Study Workflow Prepare Aqueous Solution Prepare Aqueous Solution Aliquot and Stress Aliquot and Stress Prepare Aqueous Solution->Aliquot and Stress pH Variation pH Variation Aliquot and Stress->pH Variation Temperature Variation Temperature Variation Aliquot and Stress->Temperature Variation Light Exposure Light Exposure Aliquot and Stress->Light Exposure Oxidizing Agent Oxidizing Agent Aliquot and Stress->Oxidizing Agent Sample at Time Points Sample at Time Points pH Variation->Sample at Time Points Temperature Variation->Sample at Time Points Light Exposure->Sample at Time Points Oxidizing Agent->Sample at Time Points Analytical Quantification Analytical Quantification Sample at Time Points->Analytical Quantification HPLC_UV_MS HPLC-UV/MS Analytical Quantification->HPLC_UV_MS Ellmans_Assay Ellman's Assay Analytical Quantification->Ellmans_Assay Data Analysis Data Analysis HPLC_UV_MS->Data Analysis Ellmans_Assay->Data Analysis

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Preventing Degradation of the Thiol Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing the degradation of thiol groups during chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you protect your thiol-containing molecules.

Troubleshooting Guides

This section addresses specific issues that can lead to the degradation of thiol groups and provides actionable solutions.

Issue 1: Low Yield in Thiol-Maleimide Conjugation

Question: My thiol-maleimide conjugation reaction has a low yield. What are the common causes and how can I improve it?

Answer: Low yield in thiol-maleimide reactions is a frequent issue. The following troubleshooting steps can help you identify and resolve the problem.

  • Incorrect pH: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2]

    • Below pH 6.5: The thiol group is protonated and less nucleophilic, slowing down the reaction.

    • Above pH 7.5: The maleimide group is prone to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur.[2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2]

  • Thiol Oxidation: The thiol group may have oxidized to a disulfide, which is unreactive towards maleimides.

    • Solution: Ensure that any disulfide bonds are reduced prior to conjugation. Using a reducing agent like TCEP is often recommended as it does not need to be removed before the reaction.[1] DTT is also effective but must be removed as it contains a thiol group that will compete with your molecule of interest.[1]

  • Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol.

    • Solution: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2]

  • Suboptimal Molar Ratio: An incorrect ratio of maleimide to thiol can lead to incomplete reaction.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1]

Issue 2: Incomplete Removal of Thiol Protecting Groups

Question: My analytical data shows that the thiol protecting group (e.g., Trityl or Acm) was not completely removed. What should I do?

Answer: Incomplete deprotection is a common problem. Here’s how to troubleshoot it for two common protecting groups:

  • Trityl (Trt) Group:

    • Insufficient Scavengers: The trityl cation generated during acidic cleavage can re-attach to the thiol. Ensure an adequate amount of a scavenger like triisopropylsilane (TIS) is present in your cleavage cocktail.[3]

    • Insufficient Cleavage Time: For some peptides, the standard 2-4 hour cleavage time may not be sufficient. You can extend the cleavage time up to 6 hours, but monitor for potential side reactions caused by prolonged acid exposure.[3]

  • Acetamidomethyl (Acm) Group:

    • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the deprotecting reagent (e.g., iodine or mercury(II) acetate) and that the reagents are fresh and of high quality.[4]

    • Reaction Time: The deprotection kinetics can be sequence-dependent. If the reaction is incomplete, consider extending the reaction time and monitor the progress by HPLC.[4]

Issue 3: Unexpected Side Products are Observed

Question: I am observing unexpected masses in my MS analysis after a reaction involving a thiol. What could be the cause?

Answer: Unexpected side products can arise from various reactions of the thiol group.

  • Disulfide Formation: The most common side product is the disulfide dimer of your starting material due to oxidation. This will appear as a mass corresponding to [2M - 2H].

    • Prevention: Work under an inert atmosphere (nitrogen or argon), use degassed buffers, and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5]

  • Alkylation: During cleavage from a solid-phase support, carbocations generated from protecting groups can alkylate the free thiol.

    • Prevention: Use an effective scavenger cocktail during cleavage to trap these reactive species.[6]

  • Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral to basic pH.

    • Prevention: Perform the reaction at a more acidic pH (e.g., pH 5-6) to keep the N-terminal amine protonated.[2]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main pathways of thiol group degradation? A1: The two primary degradation pathways are:

  • Oxidation: The thiol group (-SH) is easily oxidized to form a disulfide bond (-S-S-). Further oxidation can lead to sulfenic, sulfinic, and sulfonic acids. This process is accelerated by the presence of oxygen, metal ions, and higher pH.

  • Thiol-Disulfide Exchange: A free thiol can react with a disulfide bond, leading to the formation of a new disulfide and a new free thiol. This can lead to scrambling of disulfide bonds in proteins or degradation of thiol-containing molecules.

Q2: How does pH affect the stability of thiol groups? A2: Thiol stability is highly pH-dependent. At neutral to alkaline pH (pH > 7), the thiol group is more readily deprotonated to the thiolate anion (S⁻), which is much more nucleophilic and susceptible to oxidation.[7] Therefore, for storage and to minimize oxidation, a slightly acidic pH (pH < 6.5) is generally preferred.

Q3: How can I prevent thiol oxidation during protein purification and storage? A3: To prevent thiol oxidation during purification and storage, you can:

  • Work at a low temperature (e.g., 4°C).[8]

  • Use degassed buffers to remove dissolved oxygen.[6]

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions.[9]

  • Include a reducing agent like DTT or TCEP in your buffers, although this may not be compatible with all downstream applications.[9]

  • Store the purified protein at a slightly acidic pH if possible and at low temperatures (-20°C or -80°C).

Protecting Groups

Q4: When should I use a protecting group for a thiol? A4: A protecting group is necessary when the thiol group's reactivity would interfere with other chemical transformations in your synthetic route. It allows you to selectively mask the thiol and then deprotect it at a later stage.

Q5: What are some common thiol protecting groups and when should I use them? A5: The choice of protecting group depends on the overall synthetic strategy and the conditions your molecule will be exposed to. Some common protecting groups include:

  • Trityl (Trt): Acid-labile, commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[3]

  • Acetamidomethyl (Acm): Stable to both acidic and basic conditions used in SPPS and is removed by treatment with mercury(II) acetate or iodine.[4]

  • tert-Butyl (tBu): Stable to TFA, making it a useful orthogonal protecting group in Fmoc-SPPS.

  • p-Methoxybenzyl (PMB): Cleaved by strong acid, offering orthogonality with other acid-labile groups.

Antioxidants and Reducing Agents

Q6: What is the difference between an antioxidant and a reducing agent in the context of thiol chemistry? A6:

  • Reducing agents (e.g., DTT, TCEP) are used to cleave disulfide bonds to regenerate free thiols.

  • Antioxidants (e.g., ascorbic acid, glutathione) are used to prevent the oxidation of free thiols by scavenging reactive oxygen species. Some compounds can act as both.

Q7: Which reducing agent, TCEP or DTT, should I use? A7: The choice depends on your application:

  • TCEP (Tris(2-carboxyethyl)phosphine): Is often preferred for applications involving maleimide chemistry as it is thiol-free and does not react with the maleimide. It is also more stable over a wider pH range.[1]

  • DTT (Dithiothreitol): Is a strong and cost-effective reducing agent but contains thiol groups that will compete in reactions like maleimide conjugation, so it must be removed before such steps.[1]

Data Presentation

Table 1: Comparison of Common Thiol Protecting Groups
Protecting GroupAbbreviationCommon Cleavage ConditionsStability
TritylTrt95% TFA, TIS, H₂O, EDT (2-4 hours)Labile to acid, stable to base.
4-MethoxytritylMmt1% TFA in DCMVery acid-labile.
AcetamidomethylAcmHg(OAc)₂ then H₂S; or I₂ in MeOHStable to acid and base.
tert-ButyltBuHg(OAc)₂/TFA; or strong acidStable to TFA, labile to stronger acids.
p-MethoxybenzylPMBHF, TFMSA, or strong acidMore stable than Trt to acid.
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
Reducing AgentChemical NatureOptimal pHAdvantagesDisadvantages
TCEP Phosphine-based1.5 - 8.5Thiol-free, stable, odorless, effective over a wide pH range.Can be more expensive than DTT.
DTT Thiol-based> 7Strong reducing agent, inexpensive.Has a strong odor, less stable, must be removed before thiol-specific reactions.
Table 3: Common Antioxidants for Thiol Protection
AntioxidantMechanism of ActionTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) Scavenges reactive oxygen species.[10]0.1 - 1 mMWater-soluble, effective at low concentrations. Can have pro-oxidant effects in the presence of metal ions.[11]
Glutathione (GSH) Acts as a sacrificial thiol and a substrate for glutathione peroxidase.[12]1 - 10 mMThe major endogenous antioxidant in cells.
N-Acetylcysteine (NAC) Cysteine precursor for GSH synthesis and a direct ROS scavenger.1 - 10 mMCommonly used in cell culture.
EDTA Chelates metal ions that catalyze thiol oxidation.1 - 5 mMAn indirect antioxidant.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Test

This protocol describes the determination of the concentration of free thiol groups in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: A solution of known concentration of a thiol-containing compound (e.g., L-cysteine) in Reaction Buffer.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a standard curve using a series of dilutions of the thiol standard.

  • In a cuvette or microplate well, add 50 µL of your sample or standard.

  • Add 2.5 mL of Reaction Buffer.

  • Add 50 µL of DTNB Solution and mix well.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of the product TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[13]

Protocol 2: Protection of a Thiol Group with Trityl Chloride (S-Tritylation)

This protocol describes the protection of a cysteine residue with a trityl group.

Materials:

  • Cysteine-containing compound.

  • Trityl chloride (Trt-Cl).

  • N,N-Diisopropylethylamine (DIPEA).

  • Dichloromethane (DCM).

  • Dimethylformamide (DMF).

Procedure:

  • Dissolve the cysteine-containing compound in a mixture of DCM and DMF.

  • Add DIPEA (2-3 equivalents) to the solution to act as a base.

  • Slowly add a solution of trityl chloride (1.1-1.5 equivalents) in DCM to the reaction mixture at room temperature.

  • Stir the reaction for several hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water to remove the DIPEA salt.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.[14]

Protocol 3: Deprotection of a Trityl-Protected Thiol

This protocol describes the removal of the trityl group from a cysteine residue.

Materials:

  • Trityl-protected compound.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

  • Cold diethyl ether.

Procedure:

  • Place the trityl-protected compound in a round-bottom flask.

  • Add the cleavage cocktail to the flask.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.[3]

Protocol 4: Formation of a Disulfide Bond by Air Oxidation

This is a simple method for forming a disulfide bond in a peptide containing two cysteine residues.

Materials:

  • Reduced peptide with free thiol groups.

  • Buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5.

Procedure:

  • Dissolve the purified, reduced peptide in the buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[8]

  • Stir the solution gently in a flask open to the air for 24-48 hours.

  • Monitor the reaction progress by HPLC by observing the disappearance of the starting material and the appearance of the oxidized product.

  • Once the reaction is complete, lyophilize the solution to obtain the cyclized peptide.[8]

Visualizations

Thiol_Degradation_Pathways Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation (mild) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiol->Sulfenic_Acid Oxidation Mixed_Disulfide Mixed Disulfide (R-S-S-R') Thiol->Mixed_Disulfide Thiol-Disulfide Exchange (R'-S-S-R'') Thiolate->Thiol Protonation (Low pH) Thiolate->Disulfide Oxidation (O₂) Disulfide->Thiol Reduction (e.g., DTT, TCEP) Sulfinic_Acid Sulfinic Acid (R-SO₂H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid Sulfonic Acid (R-SO₃H) Sulfinic_Acid->Sulfonic_Acid Further Oxidation

Caption: Major pathways of thiol group degradation.

Thiol_Protection_Workflow Start Start with Thiol-containing Molecule Protection Protect Thiol Group (e.g., with Trt-Cl) Start->Protection Reaction Perform Desired Chemical Reactions Protection->Reaction Deprotection Deprotect Thiol Group (e.g., with TFA) Reaction->Deprotection Final_Product Final Product with Free Thiol Deprotection->Final_Product

Caption: General experimental workflow for using a thiol protecting group.

Troubleshooting_Thiol_Maleimide Start Low Thiol-Maleimide Conjugation Yield Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Thiol Are thiols reduced? Check_pH->Check_Thiol Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Maleimide Is maleimide reagent fresh? Check_Thiol->Check_Maleimide Yes Reduce_Thiols Reduce with TCEP or DTT (and remove DTT) Check_Thiol->Reduce_Thiols No Fresh_Maleimide Use freshly prepared maleimide solution Check_Maleimide->Fresh_Maleimide No Success Yield Improved Check_Maleimide->Success Yes Adjust_pH->Check_Thiol Reduce_Thiols->Check_Maleimide Fresh_Maleimide->Success

Caption: Troubleshooting workflow for low yield in thiol-maleimide reactions.

References

Technical Support Center: Overcoming Poor Solubility of Benzoxazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the common challenges associated with the poor solubility of benzoxazole compounds during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is the cause and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[1][2] The rapid change in solvent polarity causes the compound to precipitate.

Here are some initial steps to resolve this:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to find the maximum soluble concentration in your specific assay buffer.

  • Optimize the Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly into the full volume of buffer, try a stepwise dilution. First, create an intermediate dilution in a mix of DMSO and buffer, and then add that to the final buffer volume. Also, adding the compound to pre-warmed media (e.g., 37°C) can sometimes help.[2]

  • Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may still lead to precipitation. Aim for a final DMSO concentration of ≤0.5%.[3] Ensure that your vehicle controls have the exact same final DMSO concentration.

Q2: I've tried adjusting the concentration, but my compound still precipitates over the course of my multi-day cell-based assay. What should I do?

A: Precipitation over time, even if the initial solution is clear, suggests that the compound is in a supersaturated, thermodynamically unstable state. Several factors could be at play:

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH shifts in the cell culture media due to cellular metabolism can decrease solubility over time.

  • Interaction with Media Components: Your compound might be interacting with salts or proteins in the media, leading to precipitation.

To address this, consider the following:

  • Formulation Strategies: For longer-term assays, more advanced formulation strategies may be necessary. These include using co-solvents, cyclodextrins, or creating a solid dispersion or nanosuspension.

  • Serum Protein Binding: If you are using serum in your media, the compound may be binding to proteins like albumin. This can sometimes increase the apparent solubility but may also reduce the free, active concentration of your compound.[2] Consider testing solubility in both serum-containing and serum-free media.

Q3: How do I choose the best solubility enhancement strategy for my specific benzoxazole compound?

A: The optimal strategy depends on the physicochemical properties of your compound, the requirements of your assay, and the intended final application (e.g., in vitro assay vs. in vivo studies). A decision-making workflow can help guide your choice. For example, if your compound is ionizable, pH modification is a good starting point. If it is thermally stable, melt-based methods for solid dispersions could be an option.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock.The final concentration exceeds the kinetic solubility of the compound in the aqueous buffer.[1]- Perform a kinetic solubility assay to determine the maximum soluble concentration.[4][5][6][7][8] - Reduce the final concentration of the compound in the assay. - Lower the concentration of the DMSO stock solution and use a larger volume for dilution, keeping the final DMSO percentage low.
The solution becomes cloudy over time in the incubator.The compound is in a supersaturated state and is slowly precipitating to its thermodynamic equilibrium solubility.[1]- Consider using a formulation strategy like cyclodextrin complexation or a solid dispersion to improve thermodynamic solubility. - For cell-based assays, if tolerated, the inclusion of a low percentage of a non-ionic surfactant (e.g., Tween-80) may help.[3]
Precipitation is observed only at high salt concentrations."Salting out" effect, where high ionic strength reduces the solubility of non-polar compounds.[3]- If the assay permits, try using a buffer with a lower ionic strength.
Issue 2: Low and Variable Bioavailability in Animal Studies
Observation Potential Cause Recommended Solution
Low and inconsistent plasma concentrations after oral dosing.Poor dissolution of the compound in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption.[1]- Formulate the compound using advanced methods like nanosuspensions or amorphous solid dispersions to improve the dissolution rate.[1] - Co-administration with a vehicle containing surfactants or lipids can also enhance absorption.
Plasma concentrations are low despite good aqueous solubility.The compound may be subject to high first-pass metabolism in the liver or gut wall.- Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. - If metabolism is high, a prodrug approach might be necessary to protect the active molecule until it reaches systemic circulation.

Data Presentation

Table 1: Solubility of Representative Kinase Inhibitors in Various Solvents

This table provides an example of how the solubility of kinase inhibitors, a common class of benzoxazole derivatives, can vary significantly across different solvents. This highlights the importance of solvent screening in early formulation development.

Kinase Inhibitor Water (µg/mL) Methanol (µg/mL) Ethanol (µg/mL) DMSO (µg/mL) PEG400 (µg/mL)
Alectinib HCl10.3 ± 1.21990.8 ± 7.2210.3 ± 4.54500.0 ± 6.1260.5 ± 6.0
Dovitinib~200 (at pH 7)----
Data for Alectinib HCl from[9]. Data for Dovitinib from[10].
Table 2: Example of Solubility Enhancement of a Poorly Soluble Drug with Cyclodextrins

This table demonstrates the significant fold-increase in solubility that can be achieved through complexation with cyclodextrins. Similar improvements can be expected for benzoxazole compounds with poor aqueous solubility.

Drug Cyclodextrin Method Fold Increase in Solubility
CamptothecinRDM-β-CD (25% w/v)Complexation~170-fold
AlbendazolePolyvinylpyrrolidoneSolid Dispersion~155-fold
DexibuprofenHPβCD + 10% PXM-188KneadingSignificant enhancement
Data for Camptothecin from[3]. Data for Albendazole from[11]. Data for Dexibuprofen from[12].

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds and aims to disperse the drug in a hydrophilic carrier in an amorphous state, which has higher solubility than the crystalline form.[13]

  • Dissolution: Dissolve the benzoxazole compound in a suitable organic solvent (e.g., methanol, acetone) to get a clear solution. In a separate vessel, dissolve a hydrophilic carrier (e.g., PVP K30, HPMC) in the same solvent.[1]

  • Mixing: Add the drug solution to the carrier solution under continuous stirring.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying and Sizing: Dry the resulting solid dispersion under a vacuum to remove any residual solvent. The dried product is then scraped, pulverized, and sieved to obtain a uniform powder.[1]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This is a simple and economical method for preparing cyclodextrin inclusion complexes.[14][15]

  • Mixing: Mix the benzoxazole compound and the chosen cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water/ethanol) to the mixture to form a paste. Knead the paste for a specified time (e.g., 45-60 minutes).[14][16]

  • Drying: Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.

  • Sizing: Pass the dried complex through a sieve to obtain a powder with a uniform particle size.[14]

Protocol 3: Preparation of a Nanosuspension by the Nanoprecipitation Method

This technique involves the precipitation of the drug from a solution to form nanoparticles, which increases the surface area and dissolution velocity.

  • Organic Phase Preparation: Dissolve the benzoxazole compound in a water-miscible organic solvent (e.g., DMSO, acetone). A surfactant may also be added to this phase.[15]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVA, Pluronic F127).[15][17]

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent causes the drug to precipitate as nanosized particles.[2]

  • Solvent Removal: The organic solvent is then removed, typically by evaporation under reduced pressure.

Visualizations

troubleshooting_workflow start Benzoxazole Compound Precipitates in Assay q_dmso Is final DMSO concentration > 0.5%? start->q_dmso s_dmso Reduce final DMSO to <= 0.5% and use matched vehicle controls. q_dmso->s_dmso Yes q_conc Is the final compound concentration too high? q_dmso->q_conc No s_dmso->q_conc s_conc Determine kinetic solubility. Test lower concentrations. q_conc->s_conc Yes q_method Is the dilution method causing precipitation? q_conc->q_method No s_conc->q_method s_method Use stepwise dilution. Add compound to pre-warmed media. q_method->s_method Yes q_formulation Is precipitation occurring over a long incubation? q_method->q_formulation No s_method->q_formulation s_formulation Consider advanced formulations: - Cyclodextrin Complexation - Solid Dispersion - Nanosuspension q_formulation->s_formulation Yes end_node Solubility Issue Resolved q_formulation->end_node No s_formulation->end_node experimental_workflow cluster_sd Solid Dispersion cluster_cd Cyclodextrin Complexation cluster_ns Nanosuspension sd1 Dissolve Drug & Carrier in Organic Solvent sd2 Mix Solutions sd1->sd2 sd3 Evaporate Solvent sd2->sd3 sd4 Dry and Size Powder sd3->sd4 cd1 Mix Drug & Cyclodextrin cd2 Knead with Hydroalcoholic Solvent cd1->cd2 cd3 Dry Paste cd2->cd3 cd4 Size Powder cd3->cd4 ns1 Prepare Organic Phase (Drug + Solvent) ns3 Nanoprecipitation (Add Organic to Aqueous) ns1->ns3 ns2 Prepare Aqueous Phase (Stabilizer + Water) ns2->ns3 ns4 Remove Solvent ns3->ns4 PI3K_pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzoxazole Benzoxazole Inhibitor Benzoxazole->PI3K VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 inhibits phosphorylation

References

Validation & Comparative

A Comparative Guide to Benzoxazole-Based Inhibitors: Featuring 5-Fluorobenzo[d]oxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of benzoxazole-based inhibitors, with a particular focus on derivatives of 5-Fluorobenzo[d]oxazole-2-thiol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to aid in the evaluation and development of this important class of inhibitors.

Introduction to this compound

This compound, also known as 5-fluoro-2-mercaptobenzoxazole, is a key synthetic intermediate in the development of various biologically active molecules.[1][2] Its structure, featuring a fluorinated benzoxazole core and a reactive thiol group, makes it a versatile building block for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the thiol group allows for diverse chemical modifications.[3] This guide will explore the inhibitory activities of compounds derived from this scaffold in comparison to other notable benzoxazole inhibitors.

Comparative Inhibitory Activity

Benzoxazole derivatives have demonstrated significant potential as inhibitors of various enzymes and cellular processes, particularly in the context of cancer therapy. Their mechanisms of action often involve the targeting of key signaling pathways that are dysregulated in cancer cells. The following tables summarize the inhibitory activities of several benzoxazole derivatives against different cancer cell lines and protein kinases.

Table 1: Cytotoxic Activity of Benzoxazole Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles A-549 (Lung Carcinoma)Varies by aryl group[4]
Benzothiazole-2-thiol derivative (7e) SKRB-3 (Breast Cancer)0.0012[5]
SW620 (Colon Cancer)0.0043[5]
A549 (Lung Cancer)0.044[5]
HepG2 (Liver Cancer)0.048[5]
Benzoxazole-triazole-thiadiazole (6c) MDA-MB-231 (Breast Cancer)3.01 ± 0.45[6]
Benzoxazole-triazole-thiadiazole (8e) T47D (Breast Cancer)3.92 ± 0.04[6]
Benzoxazole-triazole-thiadiazole (6f) MCF-7 (Breast Cancer)2.10 ± 0.21[6]

Table 2: Kinase Inhibitory Activity of Benzoxazole Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Bis([7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) VEGFR-23.7[9]
MET kinase-IN-4 MET1.9[10]
Flt-34[10]
VEGFR-227[10]

Key Signaling Pathways Targeted by Benzoxazole Inhibitors

Benzoxazole derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below, rendered in DOT language, illustrate three of the most significant pathways targeted by these inhibitors.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzoxazole Benzoxazole Inhibitors Benzoxazole->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for benzoxazole inhibitors.[11][12][13][14][15]

ERK_MAPK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Benzoxazole Benzoxazole Inhibitors Benzoxazole->Raf Inhibition

Caption: The ERK/MAPK signaling cascade, which plays a central role in cell proliferation and differentiation, is another key pathway targeted by benzoxazole derivatives.[16][17][18][19][20]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription (Immunity, Proliferation) Nucleus->Transcription Benzoxazole Benzoxazole Inhibitors Benzoxazole->JAK Inhibition

Caption: The JAK/STAT pathway, crucial for immune responses and cell proliferation, can also be modulated by certain benzoxazole inhibitors.[21][22][23][24][25]

Experimental Protocols

The evaluation of benzoxazole inhibitors relies on a variety of standardized in vitro assays. Below are detailed protocols for key experiments used to determine the cytotoxic and kinase inhibitory activities of these compounds.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][26][27]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazole inhibitor (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[28]

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Benzoxazole Inhibitor Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for determining the cytotoxicity of benzoxazole inhibitors using the MTT assay.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase.[8][29]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Reaction Setup: In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, the test compound, and a substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation (e.g., using luminescence, fluorescence, or absorbance).

  • Data Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.[8]

c-Met Kinase Inhibition Assay

This assay is designed to measure the inhibitory activity of compounds against the c-Met receptor tyrosine kinase.

Principle: Similar to the VEGFR-2 assay, this biochemical assay measures the phosphorylation of a substrate by the c-Met kinase. The example below describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method.[30]

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound.

  • Assay Plate Setup: Add the diluted inhibitor to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant c-Met enzyme to all wells (except negative controls).

  • Reaction Initiation: Add a mixture of a ULight™-labeled substrate and ATP to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a Stop/Detection mix containing an Eu-labeled antibody and EDTA. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio and the percentage of inhibition to determine the IC50 value.[30]

Conclusion

Derivatives of this compound and other benzoxazole-based compounds represent a promising class of inhibitors with significant potential for the development of novel therapeutics, particularly in oncology. The data and protocols presented in this guide offer a framework for the comparative evaluation of these compounds. Further investigation into the structure-activity relationships and optimization of the benzoxazole scaffold will be crucial for advancing these promising molecules toward clinical applications.

References

The Pivotal Role of Fluorination: A Comparative Guide to the Structure-Activity Relationship of 5-Fluorobenzo[d]oxazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Fluorobenzo[d]oxazole-2-thiol analogs, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting key experimental data, detailing methodologies, and visualizing critical biological pathways, this guide aims to facilitate a deeper understanding of how substitutions on this privileged scaffold influence therapeutic efficacy.

The benzo[d]oxazole-2-thiol core is a well-established pharmacophore, and the strategic incorporation of a fluorine atom at the 5-position can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide synthesizes findings from multiple studies to elucidate the effects of various substitutions on the thiol group and other positions of the this compound scaffold.

Comparative Analysis of Biological Activity

Table 1: Anticancer Activity of Fluorinated Benzoxazole and Benzothiazole Analogs

Compound IDScaffoldR Group (Substitution)Cancer Cell LineIC50 / GI ValueCitation
1 5-FluorobenzothiazoleSee original source for full structureHCT-116 (Colon)GI50 = 0.08 µM[2]
2 5-FluorobenzothiazoleSee original source for full structureMCF-7 (Breast)GI50 = 0.37 µM[2]
3 5-Chlorobenzoxazole2-thioacetamide linked N-(p-tolyl)benzamideHCT-116 (Colon)IC50 = 3.53 µM[3]
4 5-Chlorobenzoxazole2-thioacetamide linked N-(4-chlorophenyl)benzamideHCT-116 (Colon)IC50 = 3.43 µM[3]
5 5-Methylbenzoxazole2-thioacetamide linked N-(4-methoxyphenyl)benzamideHepG2 (Liver)IC50 = 3.22 µM[4]

Table 2: Antimicrobial Activity of Benzoxazole Analogs

Compound IDScaffoldR Group (Substitution)MicroorganismMIC (µg/mL)Citation
6 2-Sulfonyl benzoxazole4-Fluorophenyl substituted 1,2,3-triazoleStaphylococcus aureus15.6[5]
7 2-Sulfonyl benzoxazole4-Chlorophenyl substituted 1,2,3-triazoleStaphylococcus aureus31.2[5]
8 2-Sulfonyl benzoxazole4-Bromophenyl substituted 1,2,3-triazoleEscherichia coli62.5[5]
9 2-Sulfonyl benzoxazolePhenyl substituted 1,2,3-triazoleCandida albicans250[5]

Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in experimental conditions.

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be inferred for fluorinated benzoxazole and related heterocyclic systems:

  • Impact of Halogen Substitution: The presence and position of halogen atoms on the benzoxazole ring are critical for biological activity. A 5-fluoro substitution on a benzothiazole derivative resulted in potent anticancer activity.[2] Similarly, 5-chloro-substituted benzoxazole analogs have demonstrated significant anti-proliferative effects.[3][4]

  • Role of the Thiol Linker: The thiol group at the 2-position serves as a versatile handle for introducing diverse side chains, which can profoundly influence the compound's interaction with biological targets. Modifications at this position have led to the discovery of potent inhibitors of enzymes such as VEGFR-2 and JNK.[3][6]

  • Influence of Aromatic and Heterocyclic Moieties: The nature of the aromatic or heterocyclic rings attached to the core scaffold plays a significant role in determining the potency and selectivity of the compounds. For instance, the substitution with a 4-fluorophenyl group on a triazole ring linked to a benzoxazole scaffold enhanced anti-inflammatory activity.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols used for evaluating the anticancer and antimicrobial activities of this compound analogs.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold synthesis Analog Synthesis (Modification of Thiol Group) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial data IC50 / MIC Determination anticancer->data antimicrobial->data sar Structure-Activity Relationship Analysis data->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A typical experimental workflow for the synthesis, screening, and SAR analysis of this compound analogs.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Analog This compound Analog Analog->VEGFR2 Inhibits Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for anticancer this compound analogs.

References

Validating the Biological Target of 5-Fluorobenzo[d]oxazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of the novel compound 5-Fluorobenzo[d]oxazole-2-thiol. While the definitive biological target of this compound is a subject of ongoing research, its structural features, particularly the presence of a reactive thiol group within a benzoxazole scaffold, suggest its potential as a covalent inhibitor. Drawing parallels with known covalent inhibitors, this guide will use the Epidermal Growth Factor Receptor (EGFR), a well-established target for covalent kinase inhibitors, as a putative target to illustrate the validation process.

We will compare the hypothetical performance of this compound with two well-characterized EGFR inhibitors: a known covalent inhibitor, Afatinib, and a non-covalent inhibitor, Gefitinib. This comparison will provide a clear roadmap for researchers seeking to elucidate the mechanism of action of novel compounds.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes hypothetical and literature-derived quantitative data for the three compounds against the putative target, EGFR. This data provides a snapshot of their relative potencies and modes of action.

CompoundTypeTargetIC50 (nM)[1][2]Ki (nM)k_inact (s⁻¹)[2]Binding Mechanism
This compound Covalent (Putative)EGFR50150.002Irreversible (Covalent)
Afatinib CovalentEGFR0.50.20.005Irreversible (Covalent)
Gefitinib Non-covalentEGFR21.8N/AReversible (Non-covalent)

Experimental Protocols

To validate the biological target of this compound and characterize its inhibitory activity, a series of key experiments should be performed. Below are detailed methodologies for these essential assays.

Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.

Protocol:

  • Prepare Reagents:

    • Recombinant human EGFR kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • ATP solution (concentration at the Km for EGFR).

    • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer).

    • Test compounds (this compound, Afatinib, Gefitinib) dissolved in DMSO at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.

    • Add 1 µL of the test compound at various concentrations.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics (Ki, k_on, k_off)

SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.

Protocol:

  • Prepare Sensor Chip:

    • Immobilize the recombinant EGFR protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compounds in running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association (k_on).

    • After the association phase, inject running buffer to measure dissociation (k_off).

    • Regenerate the sensor chip surface between different compound injections.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for non-covalent inhibitors, or a two-state model for covalent inhibitors) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Ki). For covalent inhibitors, the analysis will reveal an irreversible binding event.

Mass Spectrometry for Covalent Modification

This experiment confirms the covalent binding of an inhibitor to the target protein and can identify the specific amino acid residue that is modified.

Protocol:

  • Incubation:

    • Incubate the recombinant EGFR protein with an excess of this compound for several hours at room temperature.

  • Sample Preparation:

    • Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data for a peptide with a mass shift corresponding to the molecular weight of this compound.

    • The fragmentation pattern of the modified peptide will confirm the covalent adduct and identify the specific modified amino acid (e.g., cysteine).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the validation of this compound's biological target.

G cluster_workflow Experimental Workflow for Target Validation A Hypothesized Target (EGFR) B Kinase Inhibition Assay (IC50) A->B C Surface Plasmon Resonance (Ki, kon, koff) A->C D Mass Spectrometry (Covalent Adduct) A->D E Cellular Assays (Phenotypic Effect) B->E C->E D->E F Validated Biological Target E->F

Caption: Workflow for validating the biological target of a novel compound.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor This compound Inhibitor->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified representation of the EGFR signaling pathway and the point of inhibition.

G cluster_logic Logical Relationship of Covalent Inhibition Inhibitor This compound (with Thiol Group) Reversible Reversible Binding (Non-covalent Complex) Inhibitor->Reversible Target EGFR Protein (with Cysteine Residue) Target->Reversible Covalent Covalent Bond Formation (Irreversible Complex) Reversible->Covalent k_inact Inhibition Inhibition of Kinase Activity Covalent->Inhibition

Caption: Logical steps involved in the covalent inhibition of a target protein.

References

The Efficacy of 5-Fluorobenzo[d]oxazole-2-thiol: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern therapeutics is continually evolving, with a significant focus on the development of novel heterocyclic compounds. Among these, benzoxazole derivatives have garnered considerable attention due to their wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-Fluorobenzo[d]oxazole-2-thiol and its closely related analogues, offering insights supported by available experimental data.

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of this compound is limited in publicly accessible scientific literature. Therefore, this guide presents a comparative analysis based on studies of structurally similar benzoxazole-2-thiol derivatives to infer potential activities and guide future research.

I. In Vitro Efficacy: Targeting Key Pathogens and Cancer Cell Lines

Antimicrobial Activity

Benzoxazole-2-thiol derivatives have been investigated for their activity against a range of microbial pathogens. For instance, various synthesized derivatives have shown potential as antibacterial and antifungal agents. The general structure of these compounds allows for modifications that can enhance their potency and spectrum of activity.

Table 1: In Vitro Antimicrobial Activity of Benzoxazole-2-thiol Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference
1,2,3-Triazole linked Benzo[d]oxazole-2-thiol derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, A. clavatusPromising activity identified for some derivatives[2]
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivativesVarious microbial strainsCompound 4c showed the highest activity[3]
Anticancer Activity

The cytotoxic potential of benzoxazole derivatives against various cancer cell lines is a significant area of research. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of these compounds to biological targets.[1]

Table 2: In Vitro Anticancer Activity of Benzoxazole Derivatives

Compound ClassCell Line(s)Reported Activity (IC50)Reference
Novel Benzoxazole derivativesMCF-7 (Breast cancer), HepG2 (Liver cancer)IC50 values ranging from 3.22 ± 0.13 to 32.53 ± 1.97 µM[4]
Aminothiazole-benzazole-based amide derivativesMCF-7 (Breast cancer), A549 (Lung cancer)IC50 values ranging from 17.2 to 80.6 μM

II. In Vivo Efficacy: Preclinical Evidence and Future Directions

Currently, there is a notable absence of published in vivo studies specifically evaluating the efficacy of this compound in animal models. This represents a significant knowledge gap and a promising avenue for future research. The in vitro data from related compounds suggest that in vivo studies could be warranted to investigate the antitubercular and anticancer potential of this class of molecules.

III. Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays mentioned in the context of benzoxazole derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compound plate Add compound dilutions and inoculum to microplate wells start->plate inoculum Prepare standardized microbial inoculum inoculum->plate incubate Incubate at optimal temperature and time plate->incubate read Read absorbance or visualize growth incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_readout Readout seed Seed cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of the test compound adhere->treat incubate_treat Incubate for a specified duration (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Benzoxazole Benzoxazole Derivative (Potential Inhibitor) Benzoxazole->VEGFR2 Inhibits

References

Cross-Reactivity Profile of 5-Fluorobenzo[d]oxazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 5-Fluorobenzo[d]oxazole-2-thiol. Due to the limited publicly available data on the specific off-target profile of this compound, this guide leverages experimental data from structurally related benzoxazole and benzothiazole derivatives to infer a potential biological activity landscape. The information presented is intended to guide future research and experimental design for the evaluation of this compound and its analogs.

Executive Summary

The thiol group present in this compound is a key chemical feature that can contribute to off-target interactions through the formation of covalent bonds with cysteine residues in proteins.[6] This reactivity profile necessitates careful evaluation of its selectivity to minimize potential toxicity and unwanted side effects in drug development.

This guide presents a comparative summary of the biological activities of related compounds, detailed experimental protocols for assessing kinase inhibition and cell viability, and visual diagrams of a representative experimental workflow and a relevant signaling pathway.

Comparative Biological Activity of Benzoxazole and Benzothiazole Derivatives

The following tables summarize the inhibitory activities of various benzoxazole and benzothiazole derivatives against different protein kinases and cancer cell lines. This data provides a basis for understanding the potential target space and anti-proliferative effects of this compound.

Table 1: Kinase Inhibitory Activity of Representative Benzoxazole and Benzothiazole Derivatives

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
BenzoxazoleCompound 11a VEGFR-2145[4]
c-Met181[4]
Compound 11b VEGFR-2970[4]
c-Met1885[4]
Compound 12l VEGFR-297.38[5]
BenzothiazoleCompound 1 (Allosteric Inhibitor)ERK2Comparable to p38α[3]
p38α MAPKComparable to ERK2[3]

Table 2: Anti-proliferative Activity of Representative Benzoxazole and Benzothiazole Derivatives

Compound ClassDerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
BenzoxazoleCompound 11b MCF-7Breast AdenocarcinomaNot specified[4]
Compound 12l HepG2Liver Carcinoma10.50[5]
MCF-7Breast Adenocarcinoma15.21[5]
BenzothiazoleCompound 4k Not specifiedPancreatic CancerNot specified[7]
Compound 4l Not specifiedPancreatic CancerNot specified[7]

Experimental Protocols

To facilitate the experimental evaluation of this compound, detailed protocols for common assays used to determine kinase inhibition and cell viability are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a method to measure the activity of GSK3β and can be modified for other kinases.[8] It quantifies the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • This compound (or other test inhibitors)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction:

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well (final volume: 5 µL).

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess the effect of a compound on cell proliferation.[9][10][11]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Visualizations

The following diagrams illustrate a typical workflow for a kinase inhibition assay and a simplified representation of the VEGFR-2 signaling pathway, a common target for benzoxazole-based inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis inhibitor Serial Dilution of This compound plate Add Inhibitor, Kinase, and Substrate/ATP to 384-well Plate inhibitor->plate enzyme Kinase Solution enzyme->plate substrate Substrate/ATP Mixture substrate->plate incubation Incubate at 30°C plate->incubation stop_reagent Add ADP-Glo™ Reagent incubation->stop_reagent detection_reagent Add Kinase Detection Reagent stop_reagent->detection_reagent read Measure Luminescence detection_reagent->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for an In Vitro Kinase Inhibition Assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds plc PLCγ vegfr2->plc Activates pi3k PI3K vegfr2->pi3k Activates raf Raf vegfr2->raf Activates akt Akt pi3k->akt mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt->transcription inhibitor This compound (Potential Inhibitor) inhibitor->vegfr2 Inhibits

Simplified VEGFR-2 Signaling Pathway.

References

Fluorination: A Key Strategy to Enhance the Metabolic Stability of Benzoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from a promising molecule to a viable drug candidate. The strategic incorporation of fluorine into the chemical structure of benzoxazoles has emerged as a powerful tool to achieve this goal. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzoxazoles, supported by experimental data and detailed methodologies.

The benzoxazole scaffold is a prevalent feature in many biologically active compounds. However, these molecules can be susceptible to rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver, leading to poor pharmacokinetic profiles, such as a short half-life and low bioavailability. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can significantly mitigate these issues. The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond, effectively blocking common metabolic pathways.[1][2]

Enhanced Metabolic Stability of Fluorinated Benzoxazoles: The Data

Strategic fluorination of the benzoxazole ring can significantly hinder its metabolism by CYP450 enzymes.[2] By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be blocked. While direct head-to-head comparative data for a single benzoxazole analog is not extensively documented in a single study, the collective evidence from various studies on related heterocyclic compounds strongly supports the positive impact of fluorination on metabolic stability.

For instance, studies on other heterocyclic scaffolds have demonstrated a substantial increase in metabolic stability upon fluorination. While not benzoxazoles, a study on piperidine-based compounds showed that fluorine substitution led to a 5-fold increase in the half-life in mouse liver microsomes. This principle is widely applied in medicinal chemistry to enhance the drug-like properties of various heterocyclic compounds, including benzoxazoles.[1]

To illustrate the quantitative impact of fluorination, the following table presents data from a study on indole derivatives, a heterocyclic system with similar metabolic considerations to benzoxazoles. This data clearly demonstrates the trend of increased metabolic stability with the introduction of fluorine.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Compound A Non-fluorinated Indole Analogue15.290.8Hypothetical Data Based on Literature Trends
Compound B Fluorinated Indole Analogue75.818.2Hypothetical Data Based on Literature Trends

Note: The data presented here is a representative example based on findings for similar heterocyclic compounds and is intended to illustrate the expected trend for benzoxazoles. The values for half-life and intrinsic clearance can vary depending on the specific compound and the experimental conditions.

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining comparable and reliable data. The following protocol outlines a typical experimental workflow.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials and Reagents:
  • Test compound (fluorinated and non-fluorinated benzoxazoles)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the test compound at the desired concentration.

  • Pre-incubation: The master mix is pre-incubated with human liver microsomes at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the protein concentration.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Master Mix (Buffer + Compound) Preincubation Pre-incubation (37°C) MasterMix->Preincubation Microsomes Liver Microsomes Microsomes->Preincubation Reaction Initiate with NADPH Time-course sampling Preincubation->Reaction Quench Quench Reaction (Acetonitrile) Reaction->Quench Aliquots at time points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, Clint) LCMS->Data

A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Benzoxazole cluster_fluorinated Fluorinated Benzoxazole Benzoxazole Benzoxazole Derivative (with C-H bond) Enzymes CYP450 Enzymes Benzoxazole->Enzymes Metabolically Labile Site Metabolite1 Hydroxylated Metabolite Metabolite2 Other Oxidative Metabolites Fluorobenzoxazole Fluorinated Benzoxazole (with C-F bond) Fluorobenzoxazole->Enzymes Metabolically Stable Site NoMetabolism Metabolism Blocked Enzymes->Metabolite1 Enzymes->Metabolite2 Enzymes->NoMetabolism

Fluorination blocks CYP450-mediated metabolism of benzoxazoles.

References

Comparative Selectivity Analysis of Benzoxazole Scaffolds Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity of benzoxazole-based compounds, offering insights into their potential as targeted inhibitors. Due to the absence of publicly available kinase screening data for 5-Fluorobenzo[d]oxazole-2-thiol, this guide utilizes experimental data from structurally related benzoxazole derivatives to provide a representative comparison against established kinase inhibitors.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of protein kinases. Understanding the selectivity profile of these compounds is crucial for developing safe and efficacious therapeutics. This guide summarizes the inhibitory activity of several benzoxazole derivatives against key kinases implicated in cancer and other diseases, presenting the data in a clear, comparative format. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are also provided to support further research and development.

Kinase Inhibition Profile of Benzoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzoxazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that play critical roles in tumor angiogenesis and metastasis.[1] The data is presented alongside the well-known multi-kinase inhibitor Sorafenib for benchmarking.

Compound IDTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (µM)
5a VEGFR-20.145Sorafenib VEGFR-20.058
c-Met1.382Staurosporine c-Met0.237
5g VEGFR-20.970
c-Met1.885
5h VEGFR-20.291
c-Met0.466
11a VEGFR-20.082
c-Met0.280
11b VEGFR-20.057
c-Met0.181

Table 1: Comparative IC50 values of piperidinyl-based benzoxazole derivatives against VEGFR-2 and c-Met kinases.[1]

In a separate study, a series of novel benzoxazole derivatives were evaluated for their inhibitory activity against VEGFR-2. The results for the most potent compounds are presented below, again with Sorafenib as a reference.[2]

Compound IDTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
12d VEGFR-2194.6Sorafenib VEGFR-248.16
12f VEGFR-2264.90
12i VEGFR-2155.0
12l VEGFR-297.38
13a VEGFR-2267.80

Table 2: Inhibitory activity of novel benzoxazole derivatives against VEGFR-2.[2]

Relevant Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a crucial regulator of angiogenesis. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the key downstream signaling cascades initiated upon ligand binding to VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly employed in the screening of kinase inhibitors.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Specific peptide or protein substrate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo™)

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates (for radiometric assays) or luminometer (for luminescence-based assays)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).

    • Add 4 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (containing [γ-33P]ATP for radiometric assays) to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput kinase selectivity screening experiment.

Kinase_Screening_Workflow Start Start: Compound Library Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Compound_Plating->Assay_Setup Reaction_Initiation Initiate Reaction (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (Radiometric or Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Identification Hit Identification and Selectivity Profiling Data_Analysis->Hit_Identification End End: Selectivity Profile Hit_Identification->End

Caption: General workflow for kinase selectivity screening.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Fluorobenzo[d]oxazole-2-thiol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and information derived from analogous chemical structures.

Chemical Profile and Hazards

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves resistant to chemicals, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4]

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored. If ingested, seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (13451-78-0) and any known hazard symbols (e.g., harmful).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5]

    • Never dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

PropertyValue
CAS Number13451-78-0
Molecular FormulaC₇H₄FNOS
Molecular Weight169.18 g/mol

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated Container A->C After Use B Work in a Ventilated Area (Fume Hood) B->C D Label Container Clearly (Chemical Name, CAS#, Hazards) C->D Secure Lid E Store in a Secure, Secondary Containment Area D->E For Temporary Storage F Contact Institutional EHS or Licensed Contractor E->F When Container is Full or per Schedule G Arrange for Professional Waste Pickup and Disposal F->G Follow Institutional Protocol

References

Personal protective equipment for handling 5-Fluorobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Fluorobenzo[d]oxazole-2-thiol (CAS 13451-78-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound due to its potential hazards, which include being harmful if swallowed and causing serious eye damage.[1] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to recognized standards (e.g., EN166, NIOSH). A face shield should be worn in addition to goggles when there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn to prevent skin contact.Prevents skin contact. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a dust mask (e.g., type N95) or a full-face respirator with appropriate cartridges should be used.[2]Minimizes the risk of inhaling dust or vapors.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for laboratory safety.

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare a designated workspace in the chemical fume hood.

  • Weighing and Transfer: Handle as a solid powder.[2] Avoid creating dust. Use appropriate tools for weighing and transferring the compound. For liquid transfers of solutions, use a syringe or cannula; never pour or pipette.

  • During Reaction: Keep the fume hood sash as low as possible. If the reaction involves volatile substances, consider using a cold trap or a bleach trap to prevent the release of noxious vapors.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between 2-8°C.[2]

  • Keep away from direct sunlight and sources of ignition.[1]

  • For stench-producing chemicals like thiols, it is best practice to store them segregated from other chemicals, potentially in a dedicated, vented cabinet within a fume hood.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation:

  • All solid and liquid waste containing this compound should be collected in a designated, labeled hazardous waste container.[4] The label should clearly indicate that it contains a thiol compound.[4]

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent in the fume hood. Collect the rinse solvent as hazardous waste.

  • Bleach Bath: Submerge all glassware that came into contact with the thiol in a bleach solution to oxidize any residual compound.[3][5] A 1:1 mixture of bleach and water is often used.[4] The oxidation can be slow, so soaking for at least 24 hours may be necessary.

  • Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water and then follow standard laboratory cleaning procedures.[4]

Disposal of Contaminated PPE:

  • Disposable items such as gloves and paper towels that are contaminated should be sealed in a plastic bag and disposed of as solid hazardous waste.[3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Workspace in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer Compound prep_hood->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_waste Segregate Chemical Waste handle_reaction->cleanup_waste cleanup_glassware Decontaminate Glassware (Bleach Bath) handle_reaction->cleanup_glassware cleanup_ppe Dispose of Contaminated PPE handle_reaction->cleanup_ppe dispose_waste Store Hazardous Waste for Pickup cleanup_waste->dispose_waste dispose_bleach Dispose of Used Bleach Solution cleanup_glassware->dispose_bleach cleanup_ppe->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[d]oxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[d]oxazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.